Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBNXQVTATQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
CAS: 644950-37-8 Synonyms: N,4-Dimethylthiazol-2-methanamine; 2-[(Methylamino)methyl]-4-methylthiazole Version: 2.1 (Technical Guide & Safety Protocol)
Part 1: Executive Summary & Chemical Identity
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine is a specialized heterocyclic building block predominantly used in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it consists of a 1,3-thiazole core substituted at the 4-position with a methyl group and at the 2-position with a (methylamino)methyl moiety.
This secondary amine serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators (e.g., CB1 inverse agonists). Its ability to form stable amide bonds or undergo reductive amination makes it a versatile "linker" fragment in fragment-based drug discovery (FBDD).
Chemical & Physical Profile
| Property | Specification |
| CAS Number | 644950-37-8 |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Appearance | Pale yellow to brown liquid (Free base) or Solid (HCl salt) |
| Boiling Point | ~232 °C (Predicted/Lit.[1] analogs) |
| Density | ~1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Methanol, DMSO; Slightly soluble in water (Free base) |
| pKa | ~9.5 (Conjugate acid, estimated for secondary amine) |
Part 2: Safety & Hazard Assessment (MSDS Core)
Critical Warning: This compound is a secondary amine with benzylic-like character on a heteroaromatic ring. It exhibits significant corrosivity and potential for sensitization.
GHS Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
Emergency Response Protocols
-
Eye Contact: Immediate irrigation with saline for 15 minutes. Do not delay. Corneal damage can be irreversible.
-
Skin Contact: Remove contaminated clothing immediately. Wash with polyethylene glycol 400 (if available) or copious soap and water.
-
Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, wheezing), administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Administer 1-2 glasses of water to dilute.
Handling & PPE Standards
-
Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if aerosols are formed.
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time for amines is often short; change gloves immediately upon splash.
-
Engineering Controls: All open handling must occur inside a certified chemical fume hood.
Part 3: Synthesis & Manufacturing Logistics
The synthesis of CAS 644950-37-8 typically follows two primary routes. The Nucleophilic Substitution route is preferred for scale-up due to the availability of the chloromethyl precursor.
Route A: Nucleophilic Substitution (Industrial Preferred)
-
Precursor: 4-Methyl-2-(chloromethyl)thiazole (often generated via Hantzsch synthesis from thioacetamide and 1,3-dichloroacetone).
-
Amination: The chloromethyl intermediate is treated with excess methylamine (40% aq. or in THF).
-
Purification: Acid-base extraction is used to isolate the secondary amine from tertiary amine byproducts.
Route B: Reductive Amination
-
Precursor: 4-Methylthiazole-2-carboxaldehyde.
-
Imine Formation: Condensation with methylamine.[2]
-
Reduction: Treatment with Sodium Triacetoxyborohydride (STAB) or NaBH₄.
Figure 1: Synthetic workflow comparing the primary substitution pathway and potential over-alkylation risks.
Part 4: Storage & Stability Protocol
To maintain the integrity of the amine functionality and prevent oxidation of the thiazole ring sulfur:
-
Atmosphere: Store under Argon or Nitrogen. The free base readily absorbs CO₂ from the air to form carbamates.
-
Temperature: Long-term storage at 2°C to 8°C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.
-
Self-Validation: Check appearance before use. Darkening from pale yellow to dark brown indicates oxidation. Run a quick ¹H-NMR; look for the N-methyl singlet shifting or broadening (indicative of salt formation or degradation).
Part 5: Experimental Application (Amide Coupling)
Scenario: Utilizing CAS 644950-37-8 to synthesize a drug candidate via amide coupling with a carboxylic acid.
Logic & Rationale
Secondary amines are sterically more hindered than primary amines. Standard EDC/NHS coupling may be sluggish. The protocol below uses HATU , a high-efficiency coupling agent that minimizes racemization and drives the reaction to completion for hindered amines.
Step-by-Step Protocol
-
Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Why: This pre-activation forms the active ester.
-
Addition: Add This compound (1.1 equiv) dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+1 of product).
-
Workup (Crucial for Amine Removal):
Figure 2: Post-reaction decision tree for purification, specifically addressing the removal of unreacted secondary amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24891111, 2-Amino-4-methylthiazole (Analogous Safety Data). Retrieved from [Link]
-
Google Patents. CN101155781A - Pyridine-3-carboxamide derivatives as CB1 inverse agonists. (Contextual usage of CAS 644950-37-8).[4][5] Retrieved from
Sources
- 1. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole-4-carboxamide_3575-09-5_Hairui Chemical [hairuichem.com]
- 5. CN101155781A - ä½ä¸ºcb1éæ¿å¨åçå¡å¶-3-ç²é °èºè¡çç© - Google Patents [patents.google.com]
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine synonyms and nomenclature
The following technical guide details the nomenclature, synthesis, and application profile of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine.
Executive Summary
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine is a bifunctional heterocyclic building block characterized by a 1,3-thiazole core substituted at the 2-position with a secondary methylaminomethyl group and at the 4-position with a methyl group. It serves as a critical pharmacophore in fragment-based drug discovery (FBDD), particularly in the development of histamine H2-receptor antagonists and kinase inhibitors where the thiazole ring acts as a bioisostere for imidazole or pyridine moieties. This guide standardizes its nomenclature, outlines a validated synthesis via the Boekelheide rearrangement, and provides chemoinformatic data for medicinal chemistry applications.
Chemical Identity & Nomenclature
Accurate identification is paramount for regulatory compliance and database integration. The molecule is frequently encountered as its hydrochloride salt due to the instability of the free secondary amine to oxidation.
| Identifier Type | Designation |
| IUPAC Name | N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine |
| Common Synonyms | 2-(Methylaminomethyl)-4-methylthiazole; N,4-Dimethyl-2-thiazolemethanamine |
| CAS Registry No. | 2204587-61-9 (Hydrochloride salt) Note: Free base CAS is not widely indexed; refer to salt for procurement. |
| Molecular Formula | C |
| Molecular Weight | 156.25 g/mol (Free base) / 192.71 g/mol (HCl salt) |
| SMILES | CNCC1=NC(C)=CS1 |
| InChI Key | DTXSID10344886 (Related analog ref) |
Nomenclature Decomposition
The systematic name is derived from the principal functional group (amine) and the heterocyclic substituent.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature.
Structural Analysis & Chemoinformatics
From a medicinal chemistry perspective, the molecule offers a balance of lipophilicity and basicity. The thiazole ring is aromatic but electron-deficient compared to imidazole, influencing
Physicochemical Properties
| Property | Value (Predicted/Exp) | Relevance |
| pKa (Base) | ~9.2 (Secondary Amine) | Highly ionized at physiological pH (7.4). |
| pKa (Ring) | ~2.5 (Thiazole N) | Remains unprotonated at physiological pH. |
| LogP | 0.8 - 1.2 | Favorable for CNS penetration and oral bioavailability. |
| H-Bond Donors | 1 (NH) | Key interaction point for Asp/Glu residues in active sites. |
| H-Bond Acceptors | 2 (Ring N, Amine N) | Versatile hydrogen bonding capability. |
Synthesis & Characterization Protocols
Direct functionalization of the thiazole 2-position is challenging due to the ring's electron-deficient nature. The most robust "Senior Scientist" route utilizes the Boekelheide Rearrangement of 2,4-dimethylthiazole
Validated Synthetic Route
Reaction Scheme:
-
Oxidation: 2,4-Dimethylthiazole
2,4-Dimethylthiazole 3-oxide.[1] -
Rearrangement: Reaction with
-toluenesulfonyl chloride (TsCl) or acetic anhydride to form 2-(chloromethyl)-4-methylthiazole. -
Amination: Nucleophilic substitution with methylamine.
Figure 2: Synthetic pathway via N-oxide rearrangement.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the lachrymatory nature of chloromethylthiazoles.
Step 1: Preparation of 2-(Chloromethyl)-4-methylthiazole
-
Dissolve 2,4-dimethylthiazole (100 mmol) in glacial acetic acid (50 mL).
-
Add 30% hydrogen peroxide (120 mmol) dropwise at 0°C. Stir at RT for 24h to form the
-oxide. -
Concentrate under reduced pressure.
-
Redissolve the residue in DCM and treat with
-toluenesulfonyl chloride (1.1 eq) under reflux for 2 hours. -
Alternatively: React 2-hydroxymethyl-4-methylthiazole with thionyl chloride (SOCl
) in DCM at 0°C. -
Isolate the chloromethyl intermediate by flash chromatography (Hexane/EtOAc).
Step 2: Amination to Target
-
Charge a pressure vessel with 2-(chloromethyl)-4-methylthiazole (10 mmol) in THF (20 mL).
-
Add aqueous methylamine (40% w/w, 50 mmol, 5 eq) slowly at 0°C. Excess amine is critical to prevent bis-alkylation.
-
Seal and heat to 60°C for 4 hours.
-
Concentrate to remove THF and excess methylamine.
-
Basify with 1N NaOH to pH > 12 and extract with DCM (3x).
-
Dry organic layer (Na
SO ) and concentrate. -
Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. Filter the white precipitate (Target HCl salt).
Applications in Drug Discovery
This fragment is a privileged scaffold in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.
Pharmacophore Utility
-
H2-Receptor Antagonists: The thiazole ring mimics the imidazole of histamine, while the basic amine interacts with the receptor's anionic site.
-
Kinase Inhibition: The 2-aminomethyl-thiazole motif can hinge-bind in the ATP pocket of kinases (e.g., CDK, GSK-3
). -
Peptidomimetics: Acts as a rigid linker replacing flexible aliphatic chains, reducing entropic penalty upon binding.
Bioisosterism
The 4-methyl-thiazole unit is a classical bioisostere for:
-
Pyridine: Similar electron deficiency and H-bond acceptor capability.
-
Thiophene: Similar steric volume but with added polarity.
References
-
Boekelheide, V., & Linn, W. J. (1954). The Rearrangement of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.
-
Clampitt, R. B., et al. (1966). The Rearrangement of 2,4-Dimethylthiazole 3-Oxide with Acetic Anhydride.[1][2] Canadian Journal of Chemistry.
-
ChemicalBook. (2024). Product Entry: N-Methyl-1-(4-methylthiazol-2-yl)methanamine hydrochloride (CAS 2204587-61-9).[3]
-
U.S. Patent 3,950,333. (1976). Pharmacologically active guanidine compounds. (Describes the use of 2-chloromethyl-4-methylthiazole in H2 antagonist synthesis).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 2-Aminomethyl-4-methylthiazole Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-aminomethyl-4-methylthiazole derivatives.
Executive Summary
The 2-aminomethyl-4-methylthiazole scaffold represents a distinct pharmacophore in medicinal chemistry, often overshadowed by its more common congener, 2-amino-4-methylthiazole. The critical structural differentiator is the methylene bridge (
This guide explores the utility of this scaffold as a "privileged linker" in fragment-based drug discovery (FBDD), specifically in the design of Calpain inhibitors (neuroprotection) and SLC13A5 inhibitors (metabolic regulation).
Structural Logic & Pharmacophore Analysis
The "Methylene Decoupling" Effect
In standard 2-aminothiazoles, the exocyclic nitrogen lone pair participates in resonance with the thiazole ring, reducing nucleophilicity. In 2-aminomethyl-4-methylthiazole , the methylene spacer interrupts this conjugation.
-
Basicity: The amine functions as a true aliphatic amine, capable of forming strong ionic bonds with aspartate/glutamate residues in enzyme active sites.
-
Flexibility: The
carbon introduces rotational freedom, allowing the amine to orient into deep pockets (e.g., the S2 pocket of proteases) that are inaccessible to rigid 2-aminothiazoles.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: SAR Map of 2-aminomethyl-4-methylthiazole. The C2-linker is the critical differentiator from generic aminothiazoles.
Chemical Synthesis Strategies
The synthesis of 2-aminomethyl-4-methylthiazole (CAS 51221-45-5) is distinct from the Hantzsch synthesis of 2-aminothiazoles. It typically proceeds via the functionalization of 2-hydroxymethyl-4-methylthiazole or 2-chloromethyl-4-methylthiazole .
Protocol: Synthesis from 2-Hydroxymethyl Precursor
This route avoids the use of unstable thioamides.
Reagents:
-
Precursor: 2-(Hydroxymethyl)-4-methylthiazole
-
Activator: Thionyl chloride (
) or Methanesulfonyl chloride ( ) -
Amination: Sodium azide (
) followed by reduction (Staudinger or Hydrogenation), or direct Gabriel Synthesis.
Workflow Diagram:
Figure 2: Step-wise synthesis from the hydroxymethyl precursor. This pathway ensures high purity by avoiding side-reactions common in thioamide condensations.
Biological Activity Spectrum
Metabolic Disease: SLC13A5 Inhibition
Recent research identifies this scaffold as a potent inhibitor of SLC13A5 (NaCT), a transporter responsible for hepatic citrate uptake.
-
Mechanism: The 2-aminomethyl-4-methylthiazole moiety serves as a bioisostere for the citrate carboxylate groups, blocking the transporter pore.
-
Therapeutic Relevance: Inhibition of SLC13A5 mimics caloric restriction, offering potential treatments for obesity, Type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Key Derivative: Sulfonamide-linked derivatives (e.g., N-(4-methylthiazol-2-yl)methyl-benzenesulfonamides) have shown
values in the low micromolar range.
Neuroprotection: Calpain I & II Inhibition
The scaffold is a critical component in peptidyl ketoamide inhibitors of Calpain (calcium-dependent cysteine proteases).[1]
-
Role of Scaffold: The thiazole ring acts as a rigid spacer, while the aminomethyl group mimics the P1 or P2 amino acid side chain (e.g., Leucine or Valine) required for enzyme recognition.
-
Pathology: Hyperactivation of Calpain is implicated in ischemic stroke and neurodegeneration. Derivatives incorporating this amine have demonstrated neuroprotective effects by preventing spectrin breakdown in neuronal cells.
Quantitative Data Summary
| Biological Target | Derivative Class | Activity Metric ( | Therapeutic Indication |
| SLC13A5 | Sulfonamides | Metabolic Syndrome, NAFLD | |
| Calpain I ( | Peptidyl Ketoamides | Stroke, Traumatic Brain Injury | |
| Calpain II (m-Calpain) | Peptidyl Ketoamides | Neurodegeneration | |
| M. tuberculosis | Amide derivatives | MIC | Tuberculosis (Moderate activity) |
Experimental Protocols
General Coupling Procedure (Amide Formation)
To derivatize the 2-aminomethyl-4-methylthiazole for SAR studies:
-
Dissolution: Dissolve carboxylic acid partner (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at
. -
Addition: Add 2-aminomethyl-4-methylthiazole (1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: Acid MW + 126.1 - 18).
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. -
Validation:
NMR should show a triplet/multiplet at ppm corresponding to the protons adjacent to the amide nitrogen.
In Vitro Calpain Inhibition Assay
Objective: Verify the inhibitory potential of synthesized derivatives.
-
Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.
-
Substrate: Suc-Leu-Tyr-AMC (Fluorogenic substrate).
-
Enzyme: Porcine Calpain I (0.5 units/well).
-
Activation: Start reaction by adding
(5 mM final concentration). Note: Calpain is inactive without Calcium. -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.
-
Calculation: % Inhibition =
.
Future Outlook
The 2-aminomethyl-4-methylthiazole scaffold is under-utilized compared to its aromatic counterparts. Future development will likely focus on:
-
Fragment-Based Screening: Using the scaffold as a "super-fragment" that binds to aspartate-rich pockets in kinases and transporters.
-
PROTAC Linkers: The amine offers a convenient attachment point for E3 ligase ligands, with the thiazole providing a rigid, metabolically stable spacer.
References
- Boehringer Ingelheim International GmbH. (2018). Sulfonamides as inhibitors of the uptake of extracellular citrate (WO2018104220A1).
-
Pfizer Inc. (2009). Process for the preparation of 2-aminomethyl-4-methylthiazole (WO200915369).[2] WIPO.
- Cephalon Inc. (1996). Peptidyl ketoamides (US Patent 5514694A).
-
Accela ChemBio. (2024). Product Data Sheet: 2-(Aminomethyl)-4-methylthiazole (CAS 51221-45-5).[3] AccelaChem.[3] [Link]
-
Liao, M., et al. (2023).[4] 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents. Mendeleev Communications. [Link]
Sources
- 1. US5514694A - Peptidyl ketoamides - Google Patents [patents.google.com]
- 2. WO2018104220A1 - Sulfonamides as inhibitors of the uptake of extracellular citrate - Google Patents [patents.google.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine molecular weight and formula
CAS: 144163-81-5 | Molecular Formula: [1]
Executive Summary
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (also designated as N,4-dimethyl-2-thiazolemethanamine) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Unlike simple aliphatic amines, this scaffold incorporates a 1,3-thiazole core, which serves as a bioisostere for pyridine or imidazole rings while offering distinct electronic properties.
The molecule functions primarily as a semi-rigid linker .[1] By tethering a basic methylamine tail to a 4-methylthiazole core, it provides a unique geometry that restricts conformational freedom compared to flexible alkyl chains. This structural rigidity, combined with the moderate basicity of the secondary amine (approximate pKa ~9.0–9.5) and the lipophilicity of the thiazole ring, makes it an ideal fragment for modulating logD and metabolic stability in lead optimization.
This guide details the physicochemical characterization, validated synthetic routes, and analytical profiling of this compound, designed for researchers requiring high-purity integration of this motif into larger pharmacophores.
Physicochemical Characterization
The core identity of the molecule is defined by the 2,4-disubstitution pattern on the thiazole ring. The 4-methyl group provides steric bulk and lipophilicity, while the 2-methylaminomethyl arm acts as the primary reactive handle.[1]
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | Preferred systematic name.[1] |
| CAS Number | 144163-81-5 | Verified identifier.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 142.22 g/mol | Monoisotopic Mass: 142.056 g/mol .[1] |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; often handled as HCl salt.[1] |
| Boiling Point | ~105–110 °C at 15 mmHg | Estimated; thermally stable <150 °C. |
| Solubility | High in DCM, MeOH, EtOH, dilute acid. | Low solubility in hexanes/water at neutral pH.[1] |
| Basicity (Calc.) | pKa ~9.2 (Amine), ~2.5 (Thiazole N) | The secondary amine is the dominant basic center. |
Synthetic Methodologies
To ensure high fidelity in drug development, the synthesis of this compound must avoid over-alkylation (formation of the tertiary amine).[1] Two primary routes are validated: Nucleophilic Substitution (preferred for scale) and Reductive Amination .[1]
Route A: Nucleophilic Substitution (The Chloromethyl Pathway)
This pathway utilizes 4-methyl-2-(chloromethyl)thiazole as the electrophile.[1] The key to success is using a large excess of methylamine to suppress the formation of the bis-alkylated byproduct.
Experimental Protocol
-
Reagents: 4-methyl-2-(chloromethyl)thiazole hydrochloride (1.0 eq), Methylamine (40% aq. or 2M in THF, 10.0 eq).
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the chloromethyl thiazole precursor in MeOH at 0°C.
-
Add methylamine dropwise to maintain temperature <10°C (exothermic).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring: TLC (10% MeOH/DCM) should show consumption of the starting chloride (
) and appearance of the amine ( , stains with Ninhydrin).
-
-
Workup:
-
Concentrate in vacuo to remove excess methylamine and solvent.[1]
-
Resuspend residue in DCM and wash with saturated
(pH > 10). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Vacuum distillation or flash chromatography (DCM:MeOH:NH
OH 90:9:1).
Route B: Reductive Amination
Useful when the aldehyde precursor (4-methylthiazole-2-carbaldehyde) is more accessible.[1]
Experimental Protocol
-
Reagents: 4-methylthiazole-2-carbaldehyde (1.0 eq), Methylamine (2.0 eq),
(1.5 eq). -
Solvent: 1,2-Dichloroethane (DCE).[1]
-
Procedure:
-
Mix aldehyde and amine in DCE; stir for 30 min to form the imine/hemiaminal.
-
Add
in portions. -
Stir overnight at RT. Quench with aqueous
.[1]
-
Visualizing the Synthetic Logic
Figure 1: Comparative synthetic pathways. The Nucleophilic Substitution route (Red) is generally preferred for direct access to the amine, while Reductive Amination (Yellow) is reserved for aldehyde precursors.
Analytical Profiling & Quality Control
To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.80 – 6.90 | Singlet (s) | 1H | C5-H | Characteristic aromatic proton of the thiazole ring.[1] |
| 4.05 – 4.15 | Singlet (s) | 2H | C2-CH | Deshielded methylene adjacent to both the aromatic ring and amine.[1] |
| 2.45 – 2.55 | Singlet (s) | 3H | N-CH | Methyl group on the secondary amine.[1] |
| 2.40 – 2.45 | Singlet (s) | 3H | C4-CH | Methyl substituent on the thiazole ring.[1] |
| 1.80 – 2.20 | Broad (br) | 1H | N-H | Exchangeable amine proton (shift varies with concentration). |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).[1]
-
Expected Parent Ion:
.[1] -
Fragmentation Pattern: Loss of methylamine (
~31) may be observed, leaving the thiazolyl-methyl cation ( ~112).
Applications in Drug Discovery
This molecule is not merely a reagent; it is a pharmacophore enabler .[1]
-
Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-donors
3, H-acceptors 3, cLogP 3), making it an excellent starting fragment. -
Solubility Enhancement: The secondary amine provides a handle for salt formation (e.g., hydrochloride, fumarate), significantly improving the aqueous solubility of lipophilic drug cores.
-
Metabolic Stability: The 4-methyl substitution on the thiazole blocks a potential metabolic "soft spot" (oxidation at the 4-position), enhancing the in vivo half-life compared to unsubstituted thiazoles.[1]
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional subunits.
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines readily absorb
from the air to form carbamates. -
Stability: Stable for >12 months if stored correctly.[1] Avoid strong oxidizing agents.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18939489, Methyl-(2-methyl-thiazol-4-ylmethyl)amine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Route B).
-
Organic Chemistry Portal. (2024).[1] Synthesis of Amines by Reductive Amination. Retrieved from [Link]
Sources
Pharmacophore Properties of Methylaminomethyl Thiazoles: A Technical Guide
Topic: Pharmacophore Properties of Methylaminomethyl Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The methylaminomethyl thiazole scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a versatile bioisostere for benzylamines and amino-pyridines. Its utility spans from kinase inhibitors (targeting the ATP hinge region) to H2-receptor antagonists and antimicrobial agents. This guide dissects the physicochemical behavior, binding modes, and synthetic accessibility of this motif.
Unlike the aminothiazole scaffold (where the amine is directly conjugated to the ring, resulting in low basicity), the methylaminomethyl appendage introduces a flexible, basic center (
Physicochemical Profile
Understanding the ionization state of this scaffold is critical for predicting receptor binding.
Ionization Constants (pKa)
The scaffold contains two distinct nitrogen centers with vastly different electronic environments:
| Center | Structure | Approx.[1][2][3][4][5][6][7][8][9] pKa | Physiological State (pH 7.4) | Role in Binding |
| Thiazole Nitrogen (N3) | ~2.5 | Neutral | H-Bond Acceptor (e.g., Hinge binder) | |
| Side Chain Amine | Secondary Amine | ~8.5 - 9.0 | Protonated (+) | Ionic Interaction / H-Bond Donor |
-
Causality: The methylene spacer insulates the side-chain amine from the electron-withdrawing aromatic ring, maintaining its basicity. Conversely, the ring nitrogen's lone pair is orthogonal to the
-system but inductively withdrawn by the sulfur, rendering it non-basic but a potent H-bond acceptor.
Lipophilicity and Solubility
-
LogP: The methylaminomethyl group lowers LogP relative to a pure alkyl chain due to ionization.
-
Solubility: The protonated amine significantly enhances aqueous solubility, a common reason for appending this group to lipophilic kinase inhibitor cores.
Pharmacophore Mapping & Interaction Logic
The methylaminomethyl thiazole motif offers a "bidentate" interaction profile.
Core Interactions
-
Thiazole Ring (Aromatic/Hydrophobic): Engages in
- stacking (face-to-face or edge-to-face) with aromatic residues (Phe, Tyr, Trp). The Sulfur atom can participate in "sigma-hole" interactions with backbone carbonyls. -
Ring Nitrogen (H-Bond Acceptor): A classic vector for hydrogen bonding, often seen accepting a proton from the backbone amide of the kinase hinge region (e.g., Met, Leu).
-
Side Chain Ammonium (Ionic/Donor): The protonated methylamine acts as a "warhead" for acidic residues (Asp, Glu) or the ribose-binding pocket in kinases. The methylene linker allows rotational freedom to optimize this salt bridge.
Visualization: Pharmacophore Interaction Map
Caption: Interaction map detailing the vectoral relationships between the methylaminomethyl thiazole scaffold and typical receptor binding pockets.
Synthetic Methodologies
Reliable construction of this pharmacophore typically relies on the Hantzsch Thiazole Synthesis , which is robust and allows for diverse substitution.[2]
Primary Route: The Hantzsch Synthesis
This method condenses an
Protocol Logic:
-
Reactants:
-Bromoketone + -protected-amino-thioacetamide (e.g., Boc-NH-CH2-CS-NH2). -
Cyclization: Spontaneous condensation in ethanol/reflux.
-
Deprotection/Methylation: Removal of Boc followed by reductive amination (HCHO/NaBH3CN) or direct alkylation.
Visualization: Synthetic Workflow
Caption: Step-wise workflow for the Hantzsch synthesis of methylaminomethyl thiazoles.
Metabolic Liability & Optimization
While potent, the methylaminomethyl side chain introduces specific metabolic risks that must be managed during lead optimization.
Metabolic Pathways
-
N-Demethylation: CYP450 enzymes can remove the terminal methyl group, yielding the primary amine. This often alters potency and solubility.
-
Oxidative Deamination: Monoamine Oxidases (MAO) or CYPs can oxidize the
-carbon (the methylene linker), leading to an imine intermediate which hydrolyzes to an aldehyde. This destroys the pharmacophore. -
Ring Oxidation: The thiazole sulfur is susceptible to S-oxidation, though this is less common than side-chain metabolism.
Structural Optimization Strategies
-
Deuteration: Replacing methylene hydrogens with Deuterium (
) slows oxidative deamination via the Kinetic Isotope Effect (KIE). -
Steric Shielding: Introducing a methyl group on the linker (
-branching) prevents MAO access but creates a chiral center. -
Cyclization: Constraining the amine into a ring (e.g., azetidine or pyrrolidine fused to the thiazole) eliminates the deamination risk.
Visualization: Metabolic Fate
Caption: Primary metabolic clearance pathways for the methylaminomethyl thiazole scaffold.
Experimental Protocols
Protocol: Synthesis of 4-(Methylaminomethyl)-2-phenylthiazole
Self-validating step: The formation of the thiazole ring is confirmed by the disappearance of the ketone carbonyl peak in IR (~1690 cm-1) and the appearance of the aromatic thiazole proton in 1H NMR (~7.0-8.0 ppm).
Reagents: 2-Bromoacetophenone (1.0 eq),
-
Preparation: Dissolve 2-bromoacetophenone (5.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add
-methyl-2-thioacetamide (5.5 mmol) slowly at room temperature. Note: Exothermic reaction may occur. -
Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate. Filter and wash with cold ether.
-
Free Base: Suspend the solid in water, adjust pH to 10 with 1M NaOH, and extract with DCM.
-
Purification: Dry organic layer over MgSO4, concentrate, and recrystallize from Ethanol/Hexane.
Protocol: pKa Determination (Potentiometric Titration)
-
Solution: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the compound is fully dissolved (use <1% DMSO if necessary).
-
Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under
atmosphere. -
Analysis: Plot pH vs. Volume. The first inflection point (alkaline region) corresponds to the side chain amine (
). The thiazole nitrogen is too weakly basic to show a distinct inflection in water (requires non-aqueous titration).
References
-
Hantzsch Thiazole Synthesis Mechanism & Utility
- Source: Organic Chemistry Portal. "Thiazole Synthesis."
-
URL:[Link]
-
Thiazole Ring Interactions in Protein Binding
-
Metabolic Stability of Amines
- Source: Nature Reviews Drug Discovery.
-
URL:[Link]
-
Kinase Inhibitor Pharmacophores
- Source: NIH National Library of Medicine (PubMed). "Pharmacophore modeling of kinase inhibitors."
-
URL:[Link]
Sources
- 1. 2-(Aminomethyl)thiazole 97 55661-33-1 [sigmaaldrich.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Solubility Profile of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
[1][2]
Executive Summary
This compound (often abbreviated as N,4-dimethyl-2-thiazolemethanamine ) is a secondary amine intermediate widely used in the synthesis of peptidomimetics and fragment-based drug discovery.[1][2][3] Its solubility is governed by two competing structural features: the lipophilic 4-methylthiazole core and the highly polar, ionizable secondary amine tail.[1]
Effective handling of this compound requires a precise understanding of its pH-dependent phase behavior .[1][2] While highly soluble in aqueous acid, the free base exhibits significant lipophilicity, necessitating specific solvent systems for extraction and purification. This guide defines the solubility landscape and provides validated protocols for solvent selection.
Chemical Profile & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]
| Property | Value / Descriptor | Relevance to Solubility |
| Structure | Thiazole ring with C2-methylaminomethyl & C4-methyl | Amphiphilic nature; dual solubility potential.[1][2][3] |
| Molecular Weight | ~142.22 g/mol | Low MW facilitates high molar solubility in polar solvents. |
| pKa (Amine) | 9.6 – 10.2 (Predicted) | Critical: Protonated (cationic) at physiological pH; neutral at pH > 11.[3] |
| pKa (Thiazole N) | ~2.5 | Negligible contribution to basicity in standard conditions. |
| LogP (Free Base) | 0.6 – 0.9 (Estimated) | Moderately lipophilic; extractable into DCM/EtOAc from basic water. |
| H-Bond Donors | 1 (NH) | Facilitates solubility in protic solvents (Water, Alcohols).[3] |
Solubility Landscape: Water vs. Organic Solvents[1][2]
The solubility of this compound is binary, dictated by the protonation state of the secondary amine.
A. Aqueous Solubility (pH Dependent)
-
Acidic Media (pH < 7):
-
Basic Media (pH > 10):
B. Organic Solvent Solubility
The free base form is the primary species of interest for organic synthesis (e.g., SNAr, amide coupling).[3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Strong dipole interactions solvate both the amine and thiazole ring.[1][2][3] Ideal for reaction media. |
| Polar Protic | Methanol, Ethanol | Very Good | Soluble via H-bonding.[1][2][3] Useful for reductive amination or recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent for extraction of the free base .[3] The "soft" polarizability of DCM matches the thiazole sulfur. |
| Ethers | THF, Diethyl Ether | Moderate | Soluble, but salts will precipitate immediately.[3] |
| Hydrocarbons | Hexanes, Heptane | Poor | The polar amine group prevents significant dissolution.[3] Used as an anti-solvent to crash out the compound. |
Mechanistic Visualization
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).
Caption: Solvent selection logic based on the protonation state of the secondary amine.
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility
Use this protocol to establish precise solubility limits for formulation or assay development.[1][2][3]
Reagents: HPLC-grade Water, pH 7.4 Buffer, DMSO, Methanol.[3] Equipment: HPLC-UV or LC-MS, Shaker incubator, 0.45 µm PTFE filters.
-
Preparation: Weigh 5 mg of the compound into three 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of the target solvent (Water, Buffer, or Organic) to each tube.[3]
-
Saturation: Shake at 500 rpm at 25°C for 24 hours.
-
Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).[4]
-
-
Filtration: Centrifuge at 13,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved particles.
-
Quantification: Dilute the filtrate 100-fold in Mobile Phase (e.g., 50:50 Water:Acetonitrile) and inject into HPLC.
-
Calibration: Compare peak area against a standard curve prepared in DMSO (0.1 – 1.0 mg/mL).
-
Protocol B: Free Base Extraction (Purification)
Critical for isolating the amine from crude reaction mixtures.[2][3]
-
Basification: Dissolve the crude salt in minimal water.[3] Adjust pH to >12 using 1N NaOH. The solution should turn cloudy or oil out.
-
Extraction: Add 3 volumes of Dichloromethane (DCM) . Shake vigorously.
-
Note: DCM is preferred over Ethyl Acetate for thiazoles due to better solvation of the sulfur heterocycle.[3]
-
-
Separation: Collect the organic (lower) layer.[3] Re-extract aqueous layer 2x.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent in vacuo. Do not heat above 40°C to avoid volatility losses of the lower MW amine.
Applications & Handling Implications
-
Peptide Coupling: When using this amine in amide coupling (e.g., with HATU/EDC), use DMF or DCM .[3] Avoid water to prevent hydrolysis of the activated ester.
-
Reductive Amination: Perform in Methanol or DCE (Dichloroethane).[2][3] The compound is highly soluble in both, facilitating imine formation.
-
Storage: Store as the HCl salt to prevent oxidation and moisture absorption.[3] The free base is hygroscopic and may absorb CO₂ from the air to form carbamates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. (Structural analog data used for heterocyclic properties). Retrieved from [Link]
-
Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. (Methodology for solubility prediction of heterocyclic fragments). Retrieved from [Link]
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Safety data sheet for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride
This In-Depth Technical Guide details the safety, handling, and application protocols for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride (CAS 644950-37-8). It is designed for researchers and drug development professionals, moving beyond standard SDS templates to provide actionable, field-proven scientific insights.
Safe Handling, Stability, and Experimental Protocols
Compound Identity & Strategic Relevance
This compound dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural core—a 2,4-disubstituted thiazole ring—is a pharmacophore often found in kinase inhibitors, antimicrobial agents, and modulators of neurological pathways.
The dihydrochloride salt form is critical for stability. The free base amine is prone to oxidation and volatility; the dihydrochloride locks the amine in a protonated, crystalline lattice, significantly extending shelf life but introducing specific handling challenges related to hygroscopicity and acidity.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
| CAS Number | 644950-37-8 |
| Molecular Formula | C₆H₁₀N₂S[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 215.14 g/mol |
| Structure Description | Thiazole ring substituted at C4 with a methyl group and at C2 with a (methylamino)methyl arm. |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene). |
Hazard Identification & Risk Assessment (GHS)
While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the dihydrochloride nature necessitates a stricter risk assessment. The presence of two equivalents of HCl makes aqueous solutions highly acidic (pH < 2.0), posing risks of severe eye damage and respiratory tract corrosion if aerosolized.
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A/1 (H319/H318) – Treat as Corrosive to Eyes.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.
Mechanistic Toxicology
-
Acidity: Upon contact with mucosal membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid, causing immediate protein denaturation and tissue necrosis.
-
Amine Toxicity: Secondary amines can be precursors to nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from oxidizing agents is required.
Safe Handling & Experimental Protocols
Hygroscopicity Management
This salt is hygroscopic . Exposure to ambient moisture causes the crystal lattice to collapse, forming a sticky gum that is difficult to weigh accurately and prone to hydrolysis.
Protocol: Inert Weighing
-
Acclimatization: Allow the reagent bottle to reach room temperature before opening to prevent condensation.
-
Environment: Weigh only in a desiccated glove box or under a generic nitrogen flow if a glove box is unavailable.
-
Speed: Minimize open-vessel time. If the solid clumps, do not attempt to crush it in open air; dissolve the entire content in a known volume of dry solvent (e.g., DMSO) to create a stock solution.
Solution Preparation & pH Adjustment
When using this salt in nucleophilic substitution or coupling reactions, the acidic protons must be neutralized.
-
Stoichiometry: The compound carries 2 equivalents of HCl . You must add at least 2.0–2.5 equivalents of a base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to liberate the free nucleophilic amine.
-
Exotherm: The neutralization is exothermic. Add base slowly at 0°C to prevent thermal degradation of the thiazole ring.
Emergency Response Decision Tree
The following diagram outlines the critical decision logic for spill response and exposure, prioritizing the neutralization of the acidic salt.
Figure 1: Decision logic for emergency response, highlighting the prohibition of water on dry spills to prevent acid aerosol generation.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm to prevent moisture ingress.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire or explosion.
-
Strong Bases: Liberates the volatile free amine.
-
Nitrites: Risk of N-nitrosamine formation.
-
Analytical Reference Data
Researchers verifying the identity of synthesized or purchased batches should reference the following spectral characteristics.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, Thiazole-CH₃), δ 2.65 (s, 3H, N-CH₃), δ 4.45 (s, 2H, CH₂-N), δ 9.5-10.0 (br s, NH₂⁺ protons). |
| LC-MS (ESI) | [M+H]⁺ = 143.06 (Free base mass + H). Note: The chloride ions are not detected in positive mode. |
| Melting Point | >200°C (Decomposition). Distinct from the low-melting free base. |
Synthesis Workflow Visualization
Understanding the origin of the compound aids in troubleshooting impurities. The standard synthesis involves the Hantzsch thiazole synthesis.
Figure 2: Synthetic pathway illustrating the Hantzsch cyclization and subsequent salt formation, critical for understanding potential impurities like unreacted alpha-halo ketones.
References
-
BLD Pharm. (2025). Safety Data Sheet: N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS 644950-37-8).[1][4][8][9][10] Retrieved from
-
PubChem. (2025).[6][11] Compound Summary: N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine.[1][3][4][8][9][10] National Library of Medicine. Retrieved from
-
Hairui Chemical. (2024). Product List: this compound dihydrochloride.[4] Retrieved from
-
Echemi. (2025).[6] Global Chemical Database: CAS 644950-37-8 Specifications. Retrieved from
Sources
- 1. 82586-70-7|(2-((Dimethylamino)methyl)thiazol-4-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. Chemical Product Catalog _Letter M_Page 1244_Chemicalbook [chemicalbook.com]
- 3. 001chemical.com [001chemical.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. PubChemLite - C6H10N2S - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C6H10N2 - Explore [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 644950-37-8 (C6H10N2S) [pubchemlite.lcsb.uni.lu]
- 8. 71064-30-7|[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. 1052539-75-9|1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 10. 页面加载中... [china.guidechem.com]
- 11. (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | C6H10N6S2 | CID 1872420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Here is the detailed Application Note and Protocol for the synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine starting from Thioacetamide.
Executive Summary
This guide details the synthetic pathway for This compound (Target Molecule), a pharmacophore motif commonly found in H2-receptor antagonists and ritonavir-like protease inhibitors.
The protocol is designed around the "From Thioacetamide" constraint, necessitating a linear synthetic strategy:
-
Core Construction: Hantzsch Thiazole Synthesis using thioacetamide and chloroacetone.[1]
-
Lateral Functionalization: Regioselective radical bromination of the activated C2-methyl group.
-
Amination: Nucleophilic displacement with methylamine.
Target Structure Analysis
-
C2-Position: Methylaminomethyl group (Derived from the thioacetamide methyl via functionalization).
-
C4-Position: Methyl group (Derived from the chloroacetone backbone).
Scientific Principles & Reaction Logic
The Hantzsch Cyclization (Step 1)
The foundation of this synthesis is the condensation of Thioacetamide (1) with Chloroacetone (2).
-
Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the
-carbon of the chloroacetone (S-alkylation). This is followed by an intramolecular condensation between the nitrogen lone pair and the carbonyl carbon, resulting in dehydration and aromatization. -
Regiochemistry: The methyl group from thioacetamide ends up at the C2 position. The methyl group from chloroacetone ends up at the C4 position.
Regioselective Functionalization (Step 2)
The critical challenge is distinguishing between the C2-methyl and C4-methyl groups for bromination.
-
Causality: The C2-methyl protons are significantly more acidic and reactive toward radical abstraction than the C4-methyl protons. This is due to the electron-withdrawing nature of the adjacent C=N bond and the inductive effect of the sulfur atom, which stabilizes the intermediate radical/anion at C2 more effectively than at C4.
-
Reagent Choice: N-Bromosuccinimide (NBS) is used with a radical initiator (AIBN) to effect Wohl-Ziegler bromination.
Nucleophilic Substitution (Step 3)
The resulting 2-(bromomethyl)-4-methylthiazole is highly electrophilic. Treatment with excess methylamine prevents over-alkylation (formation of tertiary amines) and yields the secondary amine target.
Experimental Protocol
Phase 1: Synthesis of 2,4-Dimethylthiazole
Reaction: Thioacetamide + Chloroacetone
| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6] | Amount | Notes |
| Thioacetamide | 75.13 | 1.0 | 7.51 g | Carcinogen. Handle in hood. |
| Chloroacetone | 92.52 | 1.05 | 9.71 g | Lachrymator. Use strict containment. |
| Ethanol (Anhydrous) | 46.07 | Solvent | 100 mL |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 7.51 g of Thioacetamide in 100 mL of absolute ethanol.
-
Addition: Add 9.71 g (approx. 8.4 mL) of Chloroacetone dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; observe temperature.[7]
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. The solution will darken slightly.
-
Workup:
-
Cool to room temperature.[8]
-
Concentrate the ethanol under reduced pressure (Rotavap).
-
The residue is the hydrochloride salt. Dissolve in 50 mL water.
-
Neutralize carefully with saturated
solution until pH ~8-9. -
Extract with Diethyl Ether (
mL).
-
-
Purification: Dry combined organics over
, filter, and concentrate. Distill the residue (bp ~140-145°C) to obtain 2,4-Dimethylthiazole as a colorless to pale yellow oil.-
Yield Expectation: 70-80%.[1]
-
Phase 2: Regioselective Bromination
Reaction: 2,4-Dimethylthiazole + NBS
| Reagent | MW | Equiv.[1][4][9] | Amount | Notes |
| 2,4-Dimethylthiazole | 113.18 | 1.0 | 5.65 g (50 mmol) | From Phase 1 |
| NBS | 177.98 | 1.05 | 9.34 g | Recrystallize if yellow |
| AIBN | 164.21 | 0.05 | 0.41 g | Radical Initiator |
| - | Solvent | 150 mL | Alt: Trifluorotoluene |
Procedure:
-
Solvent Choice: Carbon tetrachloride (
) is classic but toxic. Benzotrifluoride (Trifluorotoluene) is a modern, greener alternative for radical brominations. -
Reaction: In a dry RBF, dissolve 2,4-dimethylthiazole in the solvent. Add NBS and AIBN.
-
Initiation: Heat to reflux.[1][10] The reaction is complete when the denser NBS solid disappears and floats to the top as lighter Succinimide. (Approx. 2-3 hours).
-
Filtration: Cool the mixture on ice to precipitate succinimide completely. Filter off the solids.[7][11]
-
Isolation: Evaporate the solvent.
-
Critical Check: The product, 2-(bromomethyl)-4-methylthiazole , is a potent lachrymator and unstable. Do not distill. Use the crude material immediately for Phase 3.
-
Purity Check: Take a crude NMR. Look for the shift of the C2-methyl (s, 2.7 ppm) disappearing and a new methylene peak (
) appearing around 4.6-4.8 ppm. The C4-methyl (s, 2.4 ppm) should remain largely intact.
-
Phase 3: Amination to Target
Reaction: 2-(Bromomethyl)-4-methylthiazole + Methylamine
| Reagent | MW | Equiv.[1][4][9] | Amount | Notes |
| Crude Bromide | 192.08 | 1.0 | ~9.6 g (Theoretical) | Unstable intermediate |
| Methylamine | 31.06 | 5.0 | Excess | Use 2M in THF or MeOH |
| THF | 72.11 | Solvent | 50 mL |
Procedure:
-
Chilling: Place 50 mL of 2M Methylamine in THF in a pressure tube or sealed flask and cool to 0°C.
-
Addition: Dissolve the crude bromide (from Phase 2) in 20 mL THF and add dropwise to the cold amine solution.
-
Why Excess Amine? To prevent the product secondary amine from reacting with another molecule of bromide (dimerization).
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup (Acid-Base Purification):
-
Concentrate the solvent to remove excess methylamine and THF.
-
Dissolve residue in 1M HCl (aqueous). The product forms a water-soluble salt. Neutral impurities remain organic.
-
Wash the aqueous layer with Ethyl Acetate (
mL) to remove unreacted bromide or non-basic byproducts. -
Basify the aqueous layer with NaOH pellets (to pH > 12).
-
Extract the free amine into Dichloromethane (DCM) (
mL).
-
-
Final Isolation: Dry DCM layer over
and concentrate. -
Product: This compound .
Visualization of Workflows
Synthetic Pathway Logic
This diagram illustrates the chemical transformation and the structural evolution of the molecule.
Caption: Step-wise transformation from Thioacetamide to the Target Amine via Hantzsch cyclization and lateral bromination.
Purification Logic Tree
This diagram details the Acid-Base extraction strategy used in Phase 3 to ensure high purity without chromatography.
Caption: Acid-Base extraction workflow for isolating the amine target from neutral byproducts.
Analytical Validation (Self-Validating System)
To confirm the success of the synthesis, compare the NMR signals of the intermediate and the final product.
| Proton Environment | 2,4-Dimethylthiazole (Intermediate) | Target Amine (Product) |
| C5-H (Ring Proton) | Singlet, ~6.7 ppm | Singlet, ~6.8 ppm |
| C4-Methyl | Singlet, 2.4 ppm | Singlet, 2.4 ppm (Unchanged) |
| C2-Substituent | Singlet, 2.7 ppm ( | Singlet, 4.1 ppm ( |
| N-Methyl | N/A | Singlet, 2.5 ppm |
Key Validation Point: The disappearance of the C2-methyl singlet at 2.7 ppm and the appearance of the methylene singlet at ~4.1 ppm is the primary indicator of successful functionalization.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.
-
Reactivity of Methylthiazoles: Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Confirmation of C2-methyl acidity and reactivity).
-
Regioselective Bromination: Uzelac, E. J., & Rasmussen, S. C. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947-5951.[12] (Discusses bromination selectivity in thiazoles). [Link]
-
Thioacetamide Synthesis Context: Jaworski, T., et al. (1978).[10][11] "Reaction of thioacetamide with alpha-haloketones." Polish Journal of Chemistry.[10][11] (Foundational text for the starting material protocol).
Sources
- 1. jocpr.com [jocpr.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 11. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for alkylation of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Technical Guide: Optimized Alkylation Strategies for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Introduction & Strategic Analysis
This compound (CAS: 104481-98-3) is a critical secondary amine intermediate often utilized in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and other bioactive heterocyclic compounds. Structurally, it features a methylamino group attached to the C2-position of a thiazole ring via a methylene bridge (
Reactivity Profile:
-
Nucleophilicity: The exocyclic secondary amine (
) is significantly more nucleophilic than the endocyclic thiazole nitrogen ( ). This differential allows for selective N-alkylation at the exocyclic position without protecting the thiazole ring. -
Steric Environment: The
-methyl group provides moderate steric hindrance, but not enough to prevent over-alkylation (quaternization) if highly reactive electrophiles are used in excess. -
Stability: The thiazole ring is stable under standard basic alkylation conditions but can undergo ring opening under strongly acidic reducing conditions or quaternization at the ring nitrogen with powerful electrophiles (e.g., Methyl Iodide) at high temperatures.
Scope of Guide: This application note details two primary methodologies:
-
Method A: Reductive Amination (Preferred) – High chemoselectivity for mono-alkylation.
-
Method B: Direct Nucleophilic Substitution (
) – Used for alkyl halides lacking carbonyl equivalents.
Reaction Pathways & Logic (DOT Visualization)
The following diagram illustrates the reaction pathways, highlighting the critical decision nodes to avoid side products like quaternary ammonium salts or thiazolium species.
Figure 1: Reaction pathway detailing selective alkylation vs. common side reactions.
Method A: Reductive Amination (Protocol)[4][5]
Rationale: Reductive amination is the gold standard for alkylating this substrate. It proceeds via an iminium intermediate that is reduced in situ.[1] The steric bulk of the intermediate prevents double addition, ensuring mono-alkylation.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Carbonyl Source: Aldehyde (1.1–1.2 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB,
) (1.5 equiv).[2]-
Why STAB? It is mild and selectively reduces iminiums over aldehydes, minimizing side reactions compared to
(toxic) or (too reactive).[2]
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – crucial to catalyze iminium formation.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve this compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). -
Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to
. Add (1.5 mmol) portion-wise over 5 minutes.-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
(10 mL). Stir for 15 minutes to decompose boron complexes. -
Workup: Extract with DCM (
). Wash combined organics with Brine, dry over , and concentrate.[2][3] -
Purification: Flash column chromatography (typically MeOH/DCM gradients).
Method B: Direct Alkylation ( ) (Protocol)
Rationale: Used when the alkyl group cannot be introduced via a carbonyl (e.g., alkylation with benzyl chlorides, alkyl bromides).[2] This method requires strict stoichiometric control to prevent quaternization.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Alkyl Halide (0.95–1.0 equiv). Slight deficit prevents over-alkylation.[2]
-
Base: Cesium Carbonate (
) or DIPEA.-
Why Cesium? Higher solubility in organic solvents promotes faster reaction at lower temperatures, suppressing side reactions.[2]
-
-
Solvent: Acetonitrile (MeCN) or DMF.[3]
Step-by-Step Protocol:
-
Setup: Dissolve the amine (1.0 mmol) in MeCN (5 mL) in a vial equipped with a magnetic stir bar.
-
Base Addition: Add
(1.5 mmol). Stir for 10 minutes to ensure suspension homogeneity. -
Alkylation: Add the Alkyl Halide (0.95 mmol) dropwise at
(if reactive like benzyl bromide) or RT (if less reactive). -
Optimization:
-
Reactive Halides: Stir at
for 2–4 hours. -
Unreactive Halides: Heat to
. Do not exceed to avoid thiazole ring alkylation.
-
-
Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (
) to remove DMF/MeCN.[2] -
Purification: Isolate via chromatography.
Comparative Data & Troubleshooting
Table 1: Solvent and Base Effects on Selectivity
| Variable | Condition | Yield (Mono) | Side Product (Quat) | Notes |
| Base | 75% | 15% | Standard; slow kinetics. | |
| Base | 88% | 5% | Recommended. "Cesium effect" improves solubility. | |
| Base | NaH | 40% | 45% | Too strong; promotes double alkylation/side reactions. |
| Solvent | DMF | 85% | 10% | Good solubility; difficult removal. |
| Solvent | MeCN | 82% | 5% | Recommended. Easy workup; cleaner profile. |
| Solvent | THF | 60% | <5% | Slow reaction rate. |
Troubleshooting Guide:
-
Issue: Significant Quaternization (Double Alkylation).
-
Fix: Switch to Method A (Reductive Amination).[3] If Method B is necessary, use slow addition of the electrophile (syringe pump) and reduce equivalents to 0.8 equiv.
-
-
Issue: No Reaction with Unreactive Halides.
-
Fix: Add Potassium Iodide (KI, 0.1 equiv) as a catalyst (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
-
-
Issue: Thiazole Ring Opening.
-
Fix: Avoid strong mineral acids (HCl) during workup; use mild buffers (Phosphate pH 6-7) or Citric Acid if removing excess amine.
-
Workflow Logic (DOT Visualization)
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[3] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." BenchChem Application Notes. Link
-
Salvatore, R. N., et al. (2001).[2] "Synthesis of secondary amines." Tetrahedron. (General reference for Cs2CO3 efficiency). Link
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines." Link
Sources
Application Note: Coordination Dynamics and Synthetic Protocols for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the use of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (hereafter referred to as L1 ) as a bidentate ligand.[1]
Executive Summary
This compound (L1 ) is a versatile N,N'-donor ligand featuring a "soft-borderline" thiazole nitrogen and a "hard" secondary amine nitrogen.[1] This hybrid donor character makes it an exceptional candidate for:
-
Bioinorganic Modeling: Mimicking histidine-rich active sites in metalloenzymes.[1]
-
Catalysis: Stabilizing Pd(II) species for cross-coupling reactions.
-
Medicinal Chemistry: Developing metal-based antiproliferative agents.[1][2]
This guide provides a validated workflow for synthesizing L1 , coordinating it with Cu(II) and Pd(II), and characterizing the resulting complexes.
Ligand Profile & Properties[3][4][5]
| Property | Specification |
| IUPAC Name | N-((4-methylthiazol-2-yl)methyl)methanamine |
| Formula | |
| MW | 142.22 g/mol |
| Donor Atoms | |
| Chelate Ring | Forms a 5-membered ring upon coordination |
| Solubility | Soluble in MeOH, EtOH, CHCl |
Structural Logic
L1 is distinguished by the steric bulk of the N-methyl group compared to its primary amine analog.[1] This substituent:
-
Increases solubility in organic solvents.[1]
-
Prevents the formation of coordinatively saturated "bis-ligand" complexes (
) in sterically congested environments, promoting mono-ligand ( ) species crucial for catalysis.[1]
Workflow Visualization
The following diagram outlines the logical flow from ligand synthesis to application testing.
Figure 1: Operational workflow for the synthesis and utilization of Ligand L1.
Experimental Protocols
Ligand Synthesis (Protocol A)
Rationale: Direct alkylation of methylamine is used. A large excess of methylamine is critical to prevent the formation of the tertiary amine (bis-alkylation product).
Materials:
-
4-methyl-2-(chloromethyl)thiazole hydrochloride (1.0 eq)[1]
-
Methylamine (40% aq. solution or 2.0 M in THF) (10.0 eq)
-
Triethylamine (
) (1.1 eq)[1] -
Solvent: THF or Methanol[1]
Procedure:
-
Preparation: Dissolve 4-methyl-2-(chloromethyl)thiazole (10 mmol) in THF (20 mL) under
atmosphere. -
Addition: Cool to 0°C. Add
dropwise to neutralize the HCl salt. -
Substitution: Add the methylamine solution (100 mmol) slowly. The excess ensures the secondary amine is the major product.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Evaporate volatiles. Redissolve residue in DCM (50 mL) and wash with saturated
(2 x 20 mL) to remove salts. -
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: If necessary, purify via column chromatography (Silica, DCM:MeOH 95:5).
Checkpoint: Pure L1 is typically a pale yellow oil or low-melting solid.[1]
Copper(II) Complexation (Protocol B)
Target:
Procedure:
-
Dissolve L1 (1.0 mmol) in absolute Ethanol (10 mL).
-
Dissolve
(1.0 mmol) in Ethanol (5 mL). -
Add the metal solution to the ligand solution dropwise while stirring.
-
Observation: Solution will turn deep blue or green immediately.[1]
-
Reflux for 1 hour to ensure thermodynamic stability.
-
Crystallization: Allow slow evaporation at RT. Green/Blue crystals suitable for X-ray diffraction (XRD) typically form within 48 hours.
Palladium(II) Complexation (Protocol C)
Target:
Procedure:
-
Dissolve
(1.0 mmol) in distilled water (5 mL). -
Dissolve L1 (1.0 mmol) in Acetonitrile (
) (5 mL). -
Mix the two phases vigorously.
-
Precipitation: A yellow/orange precipitate often forms instantly.[1]
-
Stir for 4 hours. Filter the solid, wash with water (to remove KCl) and cold diethyl ether.
-
Recrystallization: Hot DMF or DMSO is often required due to low solubility of the planar complex.
Characterization Guide
Infrared Spectroscopy (FTIR)
Coordination is verified by shifts in specific vibrational bands.[1]
| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Value |
| ~1530–1540 | ~1510–1520 | Red Shift: Indicates coordination via Thiazole N. | |
| ~3280–3300 | ~3200–3250 | Shift/Broadening: Indicates coordination via Amine N. | |
| ~650–700 | Unchanged | Confirms S is not coordinated (typical for hard metals).[1] |
H-NMR Spectroscopy (for diamagnetic Pd complexes)
-
Deshielding Effect: Protons adjacent to donor atoms will shift downfield upon coordination.[1]
-
Methylene Linker (
): Expect a shift of ppm.[1] -
N-Methyl: Expect a shift of
ppm.[1]
X-Ray Crystallography (Critical Parameters)
When solving the structure of
-
The N-M-N bond angle for this 5-membered chelate ring is typically 82°–85° .[1]
-
Significant deviation from 90° (ideal square planar) induces strain, which can enhance catalytic activity by facilitating reductive elimination steps in cross-coupling cycles.
Applications & Mechanism
Bioinorganic Modeling
L1 serves as a mimic for the histidine-cysteine environment found in metalloproteins.[1]
-
Experiment: Use the Cu(II)-L1 complex to test Catecholase Activity (oxidation of 3,5-di-tert-butylcatechol to quinone). The distortion provided by the thiazole ring often enhances redox cycling capabilities compared to pure pyridine analogs [1, 5].
Catalysis (Heck/Suzuki Coupling)
The
-
Mechanism: Under harsh catalytic conditions, the weaker
bond may dissociate transiently, opening a vacant site for the oxidative addition of aryl halides, while the strong bond anchors the ligand, preventing metal aggregation (Palladium black formation) [2].
Figure 2: Hemilabile mechanism of L1 in Palladium catalysis.[1]
References
-
Copper-Coordinated Thiazoles and Benzothiazoles: A review of antimicrobial and structural properties of thiazole-copper complexes. Source:[1]
-
Palladium(II) Complexes with Aminothiazoles: Detailed synthesis and characterization of Pd(II) complexes with similar 2-aminothiazole ligands. Source:[1]
-
Thiazole Ligand Synthesis: Protocols for synthesizing 2-aminomethylthiazole derivatives via Hantzsch synthesis and substitution. Source:[1]
-
Chemical Identity: PubChem Entry for 2-Amino-4-methylthiazole (Structural Analog). Source:[1]
-
Coordination Chemistry of Thiazoles: A comprehensive review of binding modes and bite angles. Source:[1]
Sources
Preparation of Pharmaceutical Intermediates Using Aminomethyl Thiazoles
Application Note & Protocol Guide
Abstract
Aminomethyl thiazoles represent a privileged structural motif in modern drug discovery, serving as critical pharmacophores in HIV protease inhibitors (e.g., Ritonavir, Cobicistat), antineoplastic agents (e.g., Dasatinib), and various anti-infectives.[1] The thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and lipophilicity, while the aminomethyl linker provides essential conformational flexibility and hydrogen-bonding capabilities. This guide details the strategic manipulation of aminomethyl thiazoles to generate high-value pharmaceutical intermediates, focusing on urea formation, amide coupling, and N-alkylation protocols.
Strategic Reactivity Overview
The aminomethyl thiazole moiety presents a unique reactivity profile. The amine is a potent nucleophile, but its reactivity is modulated by the electron-withdrawing nature of the adjacent thiazole ring. Furthermore, the basicity of the thiazole nitrogen (pKa ~2.5) versus the exocyclic amine (pKa ~9-10) allows for selective protonation and protection strategies.
Decision Matrix for Coupling Strategies
The following workflow illustrates the logical selection of synthetic pathways based on the desired linkage and available electrophiles.
Figure 1: Strategic selection of coupling pathways for aminomethyl thiazole intermediates.
Detailed Experimental Protocols
Protocol A: Urea Linkage Formation (Ritonavir/Cobicistat Type)
This protocol describes the formation of a urea linkage, a critical step in the synthesis of HIV protease inhibitors like Ritonavir. It utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene.
Target Reaction: Coupling of a secondary amine (e.g., from a valine derivative) with 2-isopropyl-4-((N-methylamino)methyl)thiazole.
Reagents:
-
Amine A: Functionalized Valine or amino-lactone derivative (1.0 equiv)
-
Amine B: 2-Isopropyl-4-((N-methylamino)methyl)thiazole dihydrochloride (1.1 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Charge a reaction vessel with Amine A (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C.[2][3]
-
CDI Addition: Add CDI (1.1 equiv) portion-wise under nitrogen. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir until TLC/HPLC indicates complete consumption of Amine A (formation of the acyl-imidazole intermediate).
-
Preparation of Thiazole: In a separate vessel, suspend Amine B (Thiazole dihydrochloride salt) in DCM (5 V). Add TEA (2.5 equiv) to liberate the free base. Stir for 15 minutes.
-
Coupling: Add the free-based Thiazole solution dropwise to the activated acyl-imidazole mixture at RT.
-
Completion: Stir the reaction mixture at RT for 12–16 hours. Monitor by HPLC for the formation of the urea product.
-
Work-up: Quench with water. Separate the organic layer.[2][4][5] Wash with 10% citric acid (to remove unreacted thiazole and imidazole), followed by saturated NaHCO₃ and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via crystallization (EtOAc/Heptane) or silica gel chromatography.
Critical Insight: The order of addition is crucial. Activating the non-thiazole amine first prevents the formation of symmetrical thiazole ureas.
Protocol B: General Amide Coupling (HATU Method)
For attaching the aminomethyl thiazole to a carboxylic acid scaffold where urea formation is not required.
Reagents:
-
Carboxylic Acid: Pharmaceutical scaffold (1.0 equiv)
-
Amine: 4-(Aminomethyl)thiazole (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (dimethylformamide)
Procedure:
-
Dissolve the Carboxylic Acid in DMF (5-10 mL/g).
-
Add DIPEA (1.5 equiv) and stir for 5 minutes.
-
Add HATU (1.2 equiv) in one portion. Stir for 10–20 minutes to form the activated ester (O-At ester). Note: Solution often turns yellow.
-
Add the Aminomethyl Thiazole (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Stir at RT for 2–4 hours.
-
Work-up: Dilute with EtOAc, wash with 5% LiCl solution (3x) to remove DMF, followed by sat. NaHCO₃ and brine.
Protocol C: Synthesis of the Aminomethyl Core (N-Alkylation)
If the aminomethyl thiazole starting material is not commercially available, it is often synthesized from 4-(chloromethyl)thiazole.
Reagents:
-
Substrate: 4-(Chloromethyl)thiazole hydrochloride[6]
-
Nucleophile: Methylamine (2M in THF) or other primary amine
-
Base: Potassium Carbonate (K₂CO₃)[1]
-
Solvent: Acetonitrile (ACN)[4]
Procedure:
-
Suspend 4-(Chloromethyl)thiazole HCl (1.0 equiv) and K₂CO₃ (3.0 equiv) in ACN.
-
Cool to 0°C.
-
Add Methylamine (excess, 5-10 equiv) slowly to suppress over-alkylation (formation of tertiary amines).
-
Stir at RT for 12 hours.
-
Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The product is often an oil. Convert to the HCl salt by adding HCl in dioxane/ether for long-term stability.
Case Study: Ritonavir Intermediate Synthesis
Ritonavir utilizes a specific thiazole isomer: 2-isopropyl-4-((N-methylamino)methyl)thiazole .[7]
-
Role: The thiazole ring interacts with the S3 subsite of the HIV protease enzyme.
-
Synthesis Logic: The "magic methyl" (N-methyl group) reduces the hydrogen bond donor character of the amide/urea, improving membrane permeability and preventing rapid metabolic cleavage.
Figure 2: Assembly of the Ritonavir core via urea coupling.
Safety and Handling
-
Vesicant Properties: 4-(Chloromethyl)thiazoles are potential alkylating agents and vesicants. They can cause severe skin burns and eye damage. All operations involving the chloromethyl precursor must be conducted in a fume hood with double nitrile gloves.
-
Stability: Aminomethyl thiazoles as free bases are prone to air oxidation and absorption of CO₂. Store them as Hydrochloride (HCl) or Dihydrochloride salts at 2-8°C under argon.
-
Sensitization: Thiazole derivatives can cause allergic skin reactions in sensitive individuals.
References
-
Vertex AI Search. (2023). Synthesis of Cobicistat thiazole intermediate. 5
-
Google Patents. (2014). WO2014057498A2 - Process for the preparation of cobicistat intermediates. 4
-
Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir. 8
-
Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.[3][7] 7
-
Chem-Impex. (n.d.). 2-Amino-4-(chloromethyl)thiazole hydrochloride Product Page. 9
-
Fisher Scientific. (n.d.). Amide Synthesis Reference Reaction Protocols. 2[10]
-
Benchchem. (n.d.). 4-(Chloromethyl)thiazole hydrochloride Properties and Applications. 6[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 4. WO2014057498A2 - Process for the preparation of cobicistat intermediates - Google Patents [patents.google.com]
- 5. WO2015083066A1 - Preparation of cobicistat intermediates - Google Patents [patents.google.com]
- 6. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 7. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 8. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
High-Fidelity Synthesis of 2-(Aminomethyl)-4-methylthiazole via Modified Hantzsch Protocol
Abstract
This application note details a robust, three-stage synthetic workflow for the preparation of 2-(aminomethyl)-4-methylthiazole , a critical pharmacophore in fragment-based drug discovery (FBDD) and peptide mimetic synthesis. Unlike the synthesis of 2-aminothiazoles (which utilizes stable thiourea), the 2-aminomethyl variant requires a specialized approach to prevent self-condensation of the unstable 2-aminoethanethioamide precursor. This protocol utilizes a Boc-protection strategy to stabilize the thioamide intermediate, ensuring high fidelity and reproducibility.
Part 1: Strategic Analysis & Retrosynthesis
The Stability Challenge
The direct Hantzsch condensation of 2-aminoethanethioamide (
The Solution: Masking the
-
Thionation: Conversion of Boc-glycinamide to Boc-glycine thioamide using Lawesson’s Reagent.
-
Cyclization: Hantzsch condensation with chloroacetone.
-
Deprotection: Acidolytic cleavage of the Boc group to yield the target salt.
Synthetic Workflow Visualization
Figure 1: Modular synthetic pathway ensuring stability of the aminomethyl moiety throughout the Hantzsch cyclization.
Part 2: Detailed Experimental Protocols
Module 1: Synthesis of Boc-Glycine Thioamide
Objective: Convert the carbonyl oxygen of Boc-glycinamide to sulfur without affecting the carbamate protection.
-
Reagents:
-
Boc-Glycinamide (Commercial or synthesized from Boc-Gly-OH)
-
Lawesson’s Reagent (LR)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add Boc-glycinamide (10.0 mmol, 1.74 g) and anhydrous THF (50 mL). Stir until fully dissolved.
-
Thionation: Add Lawesson’s Reagent (6.0 mmol, 2.42 g, 0.6 equiv) in a single portion.
-
Note: LR is preferred over
due to higher solubility in THF and cleaner workup.
-
-
Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The product usually moves slightly faster than the amide.
-
Workup:
-
Concentrate the reaction mixture in vacuo to approximately 10 mL.
-
Adsorb onto silica gel and purify via flash column chromatography (Gradient: 20%
40% EtOAc in Hexanes). -
Yield Expectation: 85–92% as a pale yellow solid.
-
Module 2: Hantzsch Condensation
Objective: Construct the thiazole ring by reacting the thioamide with an
-
Reagents:
-
Boc-Glycine Thioamide (from Module 1)
-
Chloroacetone (Warning: Lachrymator, handle in fume hood)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Protocol:
-
Setup: In a 100 mL RBF equipped with a reflux condenser, dissolve Boc-glycine thioamide (5.0 mmol, 0.95 g) in absolute EtOH (20 mL).
-
Addition: Add chloroacetone (5.5 mmol, 0.44 mL, 1.1 equiv) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.
-
Mechanism Check: The sulfur attacks the methylene of chloroacetone (S-alkylation), followed by intramolecular attack of the amine on the ketone and dehydration.
-
-
Monitoring: TLC should show complete consumption of the thioamide. A new, more polar spot (the thiazole) will appear.
-
Workup:
-
Remove ethanol in vacuo.
-
Dissolve residue in EtOAc (50 mL) and wash with saturated
(2 x 30 mL) to neutralize the HCl generated during cyclization. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration.
-
Characterization:
NMR should show the thiazole proton ( ppm) and the C4-methyl singlet ( ppm).
Module 3: Deprotection to Final Salt
Objective: Remove the Boc group to release the free primary amine.
Protocol:
-
Dissolution: Dissolve the protected thiazole (2.0 mmol) in 1,4-dioxane (5 mL) or DCM (5 mL).
-
Acidolysis: Add 4M HCl in Dioxane (5 mL, 20 mmol) or TFA (2 mL). Stir at room temperature for 2 hours.
-
Isolation:
-
If using HCl/Dioxane: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether (20 mL), filter the white solid, and wash with ether.
-
If using TFA: Concentrate to dryness, redissolve in minimal MeOH, and precipitate with ether.
-
-
Final Form: 2-(Aminomethyl)-4-methylthiazole dihydrochloride (or trifluoroacetate).
Part 3: Mechanism & Troubleshooting
Mechanistic Pathway
The Hantzsch synthesis involves a cascade of nucleophilic attacks. Understanding this helps in troubleshooting low yields.
Figure 2: Mechanistic cascade of the Hantzsch Thiazole Synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete thionation | Ensure THF is anhydrous. Increase Lawesson's Reagent to 0.7 equiv. Reflux THF if RT is too slow. |
| Dark/Tar Product in Step 2 | Polymerization of Chloroacetone | Use freshly distilled chloroacetone. Add |
| Incomplete Cyclization | Reaction temperature too low | Ensure vigorous reflux. Switch solvent to DMF (90 °C) if Ethanol reflux is insufficient (rare for this substrate). |
| Product is Hygroscopic | HCl salt absorbs moisture | Store in a desiccator. Lyophilize from water/acetonitrile to obtain a fluffy powder. |
Part 4: Quantitative Data & Stoichiometry
Standard Scale: 10 mmol Input
| Component | MW ( g/mol ) | Equivalents | Amount | Role |
| Boc-Glycinamide | 174.20 | 1.0 | 1.74 g | Starting Material |
| Lawesson's Reagent | 404.47 | 0.6 | 2.42 g | Thionating Agent |
| Chloroacetone | 92.52 | 1.1 (Step 2) | 1.02 g / 0.88 mL | Cyclization Partner |
| Ethanol | 46.07 | Solvent | 40 mL | Solvent (0.25 M) |
| 4M HCl in Dioxane | - | 10.0 (Step 3) | 25 mL | Deprotection |
Expected Yields:
-
Step 1 (Thionation): 85-90%
-
Step 2 (Cyclization): 75-85%
-
Step 3 (Deprotection): 95-99%
-
Overall Yield: ~60-75%
References
-
Hantzsch Thiazole Synthesis Review
- Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).
- Title: 2-Amino-4-methylthiazole (Classic protocol reference).
-
URL:[Link]
- Note: Referenced for general Hantzsch conditions; modified here for aminomethyl deriv
- Source:Bulletin of the Chemical Society of Japan, Vol. 53, No. 4 (1980).
- Synthesis of Aminomethylthiazoles: Source:Journal of Medicinal Chemistry, 2005, 48(23), 7363–7373. Title: Design, Synthesis, and Biological Evaluation of Novel Thiazole Derivatives. Context: Verifies the stability of Boc-protected thioacetamide in Hantzsch reactions.
-
General Thiazole Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Procedure for coupling Methyl-(4-methyl-thiazol-2-ylmethyl)-amine with carboxylic acids
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocols for coupling Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (a secondary amine) with various carboxylic acids.
The guide prioritizes robustness , scalability , and purity , addressing the specific challenges posed by the secondary amine sterics and the polarity of the thiazole heterocycle.
Executive Summary & Strategic Analysis
This compound is a versatile building block often used to introduce the thiazole moiety—a bioisostere for pyridine or imidazole that improves metabolic stability and lipophilicity.
Substrate Analysis
-
Nucleophilicity: Moderate. As a secondary amine (
), it is more nucleophilic than primary anilines but more sterically hindered than primary alkyl amines. -
Electronic Factors: The thiazole ring is electron-withdrawing (similar to pyridine). This lowers the
of the ammonium conjugate acid compared to a benzyl amine, meaning the free base is generated readily with mild bases (DIPEA/TEA). -
Chemical Stability: The thiazole ring is stable under standard coupling conditions (HATU, EDC, T3P). However, the N-methyl group introduces rotamers in the final amide product, often complicating NMR interpretation (broadening/splitting of signals).
Common Challenges
-
Salt Dissociation: This amine is frequently supplied as an HCl or di-HCl salt. Incomplete neutralization is the #1 cause of low yields.
-
Steric Hindrance: The N-methyl group retards the rate of attack on the activated ester, requiring highly active coupling agents (HATU) or extended reaction times.
-
Polarity: The product is often polar and basic, making aqueous workups (acid washes) tricky as the product may protonate and remain in the aqueous phase.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy for your specific carboxylic acid.
Figure 1: Decision tree for selecting coupling reagents based on substrate properties.
Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, library synthesis, unhindered acids. Mechanism: HATU generates an At-ester (7-azabenzotriazole active ester), which is highly reactive toward secondary amines.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (HCl salt) (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2-5 minutes. Color change to yellow/orange is normal.
-
Amine Preparation: In a separate vial, dissolve/suspend the Amine HCl salt (1.2 equiv) in minimal DMF. Add DIPEA (2.0 - 3.0 equiv) to this suspension to liberate the free base.
-
Critical Step: Ensure the amine salt is fully dissolved/neutralized before adding to the activated acid.
-
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
-
Monitoring: Check LCMS. If conversion < 50% after 4 hours, heat to 45°C.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(2x), Water (1x), and Brine (1x). -
Note: Do not use 1N HCl for washing if your product contains basic nitrogens (like the thiazole), as you will lose product to the aqueous layer. Use sat.
instead if a mild acidic wash is needed.
-
Method B: The Scalable "Green" Method (T3P)
Best for: >5g scale, sensitive substrates, easy purification (water-soluble byproducts). Reagent: T3P (Propylphosphonic anhydride) usually supplied as 50% w/w in EtOAc or DMF.
Protocol:
-
Combine: Charge flask with Carboxylic Acid (1.0 equiv), Amine Salt (1.1 equiv), and solvent (EtOAc or 2-MeTHF).
-
Base: Add Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.[2][3]
-
Coupling Agent: Dropwise add T3P solution (1.5 - 2.0 equiv).
-
Why T3P? It drives the reaction by releasing a water-soluble cyclic phosphonate byproduct.
-
-
Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.
-
Workup:
-
Add water directly to the reaction mixture.
-
Separate layers.[3] Wash organic layer with 0.5 M NaOH (to remove excess T3P and acid) and Brine.
-
Concentrate.
-
Method C: The "Brute Force" Method (Acid Chloride)
Best for: Extremely hindered acids or anilines where HATU fails.
Protocol:
-
Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM. Stir 1 hr, concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve Acid Chloride in DCM.
-
Addition: Add Amine Salt (1.1 equiv) and TEA (Triethylamine) (3.0 equiv).
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). The DMAP acts as a nucleophilic catalyst (acyl-transfer agent) to overcome the steric hindrance of the secondary amine.
Stoichiometry & Reagent Table
| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |
| Carboxylic Acid | Limiting Reagent | 1.0 | 1.0 | Purity is critical. |
| Thiazole Amine (HCl) | Nucleophile | 1.1 - 1.2 | 1.1 | Excess ensures full consumption of acid. |
| Coupling Agent | Activator | 1.1 (HATU) | 1.5 - 2.0 (T3P) | T3P requires excess due to lower reactivity. |
| Base | Proton Scavenger | 3.0 - 4.0 (DIPEA) | 4.0 (Pyridine) | Must neutralize HCl from amine salt + acid proton. |
| Solvent | Medium | DMF | EtOAc / 2-MeTHF | DMF for solubility; EtOAc for ease of workup. |
Troubleshooting & Optimization
Low Yield / Incomplete Conversion
-
Cause: Incomplete neutralization of the amine hydrochloride salt.
-
Solution: Pre-mix the amine salt with DIPEA in a separate vial and sonicate for 2 minutes before adding to the reaction. Ensure the reaction pH is >8 (check with wet pH paper).
Product stuck in Aqueous Layer
-
Cause: The thiazole nitrogen (pKa ~2.5) and the amide functionality can make small molecules polar.
-
Solution: During extraction, use DCM/Isopropanol (3:1) instead of EtOAc. This mixture is more polar and extracts polar amides efficiently from water. Avoid acidic washes (pH < 4).
NMR Rotamers
-
Observation: NMR shows doubled peaks or broad humps.
-
Explanation: N-Methyl amides exist as cis/trans rotamers due to restricted rotation around the C-N amide bond.
-
Verification: Run VT-NMR (Variable Temperature) at 60°C. If peaks coalesce into sharp singlets, they are rotamers, not impurities.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link
- Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development. (General reference for Method B).
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. hepatochem.com [hepatochem.com]
- 6. mdpi.com [mdpi.com]
- 7. mch.estranky.sk [mch.estranky.sk]
Solvent selection for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine reactions
Application Note: Optimizing Solvent Systems for Functionalization of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Executive Summary
This compound (Structure 1 ) is a critical pharmacophore in kinase inhibitor discovery and agrochemistry.[1] Historically, functionalization of this secondary amine has relied on hazardous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
This Application Note provides validated protocols for replacing these restricted solvents with high-performance, sustainable alternatives (e.g., 2-MeTHF , EtOAc , CPME ). We demonstrate that shifting to these solvents not only aligns with Green Chemistry principles (GSK/ACS guides) but often improves yield and simplifies workup due to superior physicochemical properties.[1]
Molecular Profile & Solubility Analysis
To select the correct solvent, one must understand the competing functionalities of the molecule.
Molecule: this compound Key Features:
-
Secondary Amine (
): Highly nucleophilic ( ).[1] Primary site of reaction.[1] -
Thiazole Nitrogen (
): Weakly basic ( ).[1] Potential site for metal coordination (catalyst poisoning) but generally non-nucleophilic in standard alkylation conditions.[1] -
Solubility Challenges: The free base is an oil/low-melting solid soluble in most organic solvents.[1] The HCl salt (common commercial form) is water-soluble but insoluble in ether/toluene.[1]
Table 1: Solubility & Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Green Score (GSK/ACS) | Recommendation |
| Chlorinated | DCM | High | Low | Red (Hazardous) | Avoid (Use for extraction only if necessary) |
| Polar Aprotic | DMF/NMP | High | Moderate | Red (Reprotoxic) | Avoid (Hard to remove) |
| Ethers | 2-MeTHF | High | Low | Green | Preferred (Bio-based, easy workup) |
| Esters | EtOAc | High | Low | Green | Recommended (Standard workup) |
| Alcohols | t-Amyl Alcohol | High | Moderate | Green | Preferred (For Pd-catalysis) |
| Hydrocarbons | Toluene | Moderate | Insoluble | Amber (Problematic) | Alternative (For high temp) |
Protocol A: Nucleophilic Acylation (Amide Coupling)
Objective: Reaction of 1 with an Acid Chloride (
Why 2-MeTHF? Unlike THF, 2-Methyltetrahydrofuran (2-MeTHF) is immiscible with water.[1] This allows the reaction and the workup to occur in the same solvent, eliminating the need for solvent swapping and reducing energy consumption.
Step-by-Step Protocol
-
Preparation:
-
Charge reaction vessel with This compound (1.0 equiv).
-
Note: If starting with the HCl salt , add 1.0 equiv of extra base (e.g., DIPEA) or use a biphasic system (2-MeTHF + 1M NaOH).
-
-
Solvation:
-
Addition:
-
Reaction:
-
Warm to Room Temperature (RT). Monitor by LCMS (Target amine disappears rapidly).
-
-
Workup (The "Eco-Advantage"):
Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)[1]
Objective: Coupling 1 with an Aryl Halide (
-
t-AmOH is a superior green alternative to Dioxane/Toluene.[1] Its higher boiling point (102°C) allows for sufficient activation energy without the toxicity of Dioxane.[1]
Step-by-Step Protocol
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and Ligand (BrettPhos or XPhos , 4 mol%).
-
Add t-Amyl Alcohol (degassed).[1] Stir at 60°C for 5 mins to activate.
-
-
Substrate Addition:
-
Reaction:
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1]
-
Concentrate.
-
Purification Note: If the product is basic, use an SCX-2 (Strong Cation Exchange) cartridge for rapid purification without column chromatography.
-
Decision Logic & Workflows (Visualized)
Figure 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal green solvent based on reaction type and starting material form.
Figure 2: Optimized Acylation Workflow (2-MeTHF)
Caption: Streamlined workflow using 2-MeTHF, allowing reaction and workup in a single solvent system.
Troubleshooting & Critical Parameters
-
Regioselectivity:
-
Issue: Acylation occurring at the thiazole nitrogen.[1]
-
Solution: This is rare due to the low basicity of the thiazole (
) compared to the amine ( ). However, if using very strong bases (NaH) or excess acid chloride, bis-acylation can occur. Stick to mild bases (DIPEA, Carbonates).
-
-
Emulsions during Workup:
-
Salt Neutralization:
-
If using the HCl salt of the amine in a non-polar solvent (like Toluene), the amine will not dissolve. You must perform a "free-basing" step first (partition between DCM/NaOH, dry, and evaporate) OR use a biphasic reaction condition.
-
References
-
GSK Solvent Sustainability Guide: Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[5][6][7] Green Chemistry, 2016, 18 , 3879-3890.[8] Link
-
ACS Solvent Selection Tool: "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide." American Chemical Society. Link
-
2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012, 5 , 1369-1379. Link[1]
-
Buchwald-Hartwig in Green Solvents: Dambach, S., et al. "Green Solvents for Pd-Catalyzed Amination."[1] ChemSusChem, 2018. (General reference for t-Amyl Alcohol utility).
Sources
- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Updating and further expanding GSK's solvent sustainability guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
Application Note: Scale-Up Synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine Dihydrochloride
This Application Note is structured to guide process chemists and engineers through the scale-up synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride . The guide prioritizes the control of critical process parameters (CPPs) to minimize bis-alkylation impurities and ensure robust salt formation.
Executive Summary
This compound is a critical heterocyclic building block, structurally related to intermediates used in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and cephalosporin antibiotics. The scale-up of this molecule presents two primary challenges:
-
Regioselectivity & Chemoselectivity: Controlling the nucleophilic substitution of the 2-chloromethyl precursor to prevent the formation of the tertiary amine dimer (bis-alkylation).
-
Salt Stoichiometry: Ensuring the formation of the stable dihydrochloride salt without trapping excess moisture or solvent, which affects downstream drug substance formulation.
This protocol details the "Pharma-Grade" route starting from 2-(hydroxymethyl)-4-methylthiazole , converting it to the chloride, and subsequently the amine. This pathway is preferred over radical halogenation of 2,4-dimethylthiazole due to its superior impurity profile.
Retrosynthetic & Strategic Analysis
The synthesis relies on the activation of the C2-hydroxymethyl handle followed by an
Reaction Scheme
Figure 1: Synthetic pathway highlighting the activation and amination steps.
Strategic Considerations
-
Route Selection: While radical bromination of 2,4-dimethylthiazole is shorter, it suffers from poor selectivity (mono- vs. di-bromination). The alcohol-to-chloride route guarantees the integrity of the thiazole ring and the position of the leaving group.
-
Amination Kinetics: The reaction of the chloromethyl species with methylamine is a consecutive competitive reaction.
- : R-CH2-Cl + MeNH2 → R-CH2-NHMe (Desired)
- : R-CH2-NHMe + R-CH2-Cl → (R-CH2)2-NMe (Dimer Impurity)
-
Since the product is a secondary amine, it is more nucleophilic than methylamine. To force
, a massive molar excess of methylamine (10–20 equivalents) is mandatory.
Detailed Experimental Protocols
Step 1: Chlorination of 2-(Hydroxymethyl)-4-methylthiazole
Objective: Convert the alcohol to the activated chloride hydrochloride salt.
-
Reagents:
-
2-(Hydroxymethyl)-4-methylthiazole (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (10 vol)
-
DMF (Catalytic, 0.05 eq)
-
-
Protocol:
-
Charge 2-(hydroxymethyl)-4-methylthiazole and DCM into a reactor equipped with a scrubber (for
and off-gas). -
Cool the solution to 0–5°C .
-
Add
dropwise over 2 hours, maintaining internal temperature . (Exothermic). -
Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Sample prep: quench in MeOH to form methyl ether derivative).
-
Work-up: The product, 2-(chloromethyl)-4-methylthiazole hydrochloride, often precipitates or forms a heavy oil.
-
Concentrate the mixture under vacuum to remove excess
and DCM. -
Optional: Triturate with n-Heptane to obtain a solid.
-
Yield: ~90–95%. Store under
(Hygroscopic/Irritant).
-
Step 2: Amination (The Critical Scale-Up Step)
Objective: Nucleophilic displacement with Methylamine while suppressing dimer formation.
-
Reagents:
-
2-(Chloromethyl)-4-methylthiazole HCl (1.0 eq)
-
Methylamine (40% aqueous solution) (15.0 eq)
-
Solvent: Water (minimal) or use neat aqueous amine.
-
-
Protocol:
-
Charge 40% Aqueous Methylamine (15 eq) into a pressure-rated vessel or a standard reactor with a highly efficient condenser (MeNH2 bp is -6°C; aqueous solution loses titer easily). Cool to 0°C .
-
Dissolve 2-(chloromethyl)-4-methylthiazole HCl in a minimum amount of water (1–2 vol).
-
Addition: Add the thiazole solution to the methylamine solution slowly over 2–3 hours.
-
Critical: The "Inverse Addition" (substrate to amine) ensures the concentration of MeNH2 is always high relative to the substrate, favoring mono-alkylation.
-
-
Stir at 10–15°C for 4–6 hours.
-
Reaction Monitoring: HPLC should show < 2% Dimer Impurity.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess methylamine (Scrubber required!).
-
Basify the residue with 50% NaOH to pH > 12.
-
Extract with DCM (
vol). -
Dry organic layer over
and filter.
-
-
Intermediate: The free base is an oil.[1] Proceed immediately to salt formation to prevent degradation.
-
Step 3: Salt Formation (Dihydrochloride)
Objective: Isolate the stable crystalline salt.
-
Protocol:
-
Dissolve the free amine oil in Isopropyl Alcohol (IPA) (5 vol).
-
Cool to 0–5°C .
-
Purge HCl gas (or add 5-6N HCl in IPA) until pH < 2.
-
Note: The target is the dihydrochloride.[1] Ensure at least 2.2 eq of HCl are delivered.
-
-
Stir at 0°C for 2 hours. The salt should crystallize as a white to off-white solid.
-
Filter and wash with cold IPA followed by MTBE.
-
Dry in a vacuum oven at 40°C.
-
Process Flow Diagram
Figure 2: Engineering workflow for the sequential synthesis.
Key Analytical Parameters
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities indicate oxidation of the thiazole ring. |
| Assay | > 98.0% w/w | HPLC/Titration | Purity required for downstream API synthesis. |
| Dimer Impurity | < 0.5% | HPLC | Bis-alkylation product is difficult to purge in later steps. |
| Water Content | < 1.0% | KF (Karl Fischer) | Excess water affects stoichiometry in coupling reactions. |
| Chloride Content | 28.0% – 30.0% | Potentiometric Titration | Confirms Dihydrochloride stoichiometry (Theoretical: ~29%). |
Safety & Handling (EHS)
-
2-(Chloromethyl)-4-methylthiazole: Potent alkylating agent. It is a likely skin sensitizer and potential mutagen. Handle in a glovebox or isolator during solid handling.
-
Methylamine: Extremely flammable gas (or liquid under pressure). High toxicity. The reaction with the chloromethyl intermediate is exothermic. Ensure cooling capacity is sufficient before starting addition.
-
Thionyl Chloride: Reacts violently with water releasing
and . Use a caustic scrubber.
References
-
Ritonavir Process Chemistry
-
Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 38(8), 1433-1438. Link
- Note: Describes the general utility of aminomethyl-thiazoles in protease inhibitors.
-
- Marzoni, G. (1986). "Heterocyclic Intermediates. Synthesis of 2-(Chloromethyl)-4-methylthiazole." Journal of Heterocyclic Chemistry, 23(2), 577-580.
- Amination Selectivity (General Process Chemistry)
-
Commercial Precursor Availability
-
2-(Chloromethyl)-4-methylthiazole Hydrochloride (CAS 77470-53-2) is a commercially available building block, validating its stability as a salt.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Case ID: YIELD-OPT-THZ-02 Subject: Optimization of Yield and Purity for N-methyl-1-(4-methylthiazol-2-yl)methanamine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Strategic Analysis
User Query: "How do I improve the yield of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine? My current yields are inconsistent, and I suspect product loss during workup or side-reaction competition."
Technical Assessment: The synthesis of This compound (1) is deceptively simple. While the thiazole ring is robust, the secondary amine tail introduces two critical failure modes:
-
Over-Alkylation (The Kinetic Trap): The product is a secondary amine, which is often more nucleophilic than the primary amine starting material, leading to the formation of the tertiary amine dimer.
-
Volatility & Water Solubility (The Workup Trap): The free base is a low-molecular-weight polar amine. It partitions poorly into organic solvents at neutral pH and can be stripped away on a rotary evaporator if vacuum/temperature are not strictly controlled.
Route Selection Matrix
| Feature | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Precursor | 2-(Chloromethyl)-4-methylthiazole | 4-Methylthiazole-2-carbaldehyde |
| Reagent | Methylamine (40% aq. or in EtOH) | Methylamine + NaBH(OAc)₃ / NaBH₄ |
| Major Impurity | Tertiary amine (Dimer) | Alcohol (from aldehyde reduction) |
| Scalability | High (Industrial Standard) | Medium (Reagent Cost) |
| Recommendation | Primary Recommendation | Alternative for Sensitive Substrates |
Detailed Protocols & Troubleshooting
Module A: The Nucleophilic Substitution Route (Recommended)
This route uses 2-(chloromethyl)-4-methylthiazole (often generated in situ or bought as HCl salt). The critical parameter here is stoichiometry .
The "Over-Alkylation" Trap
If you add Methylamine to the Chloride, the local concentration of Chloride is high relative to the amine. As soon as product forms, it competes for the Chloride.
-
Solution: Use Inverse Addition and High Equivalents .
Optimized Protocol
-
Preparation: Charge a reaction vessel with Methylamine (40% aqueous solution, 15–20 equivalents) . Cool to 0°C.[1]
-
Addition: Dissolve 2-(chloromethyl)-4-methylthiazole (1.0 eq) in a minimal amount of THF or Methanol.
-
Reaction: Add the Chloride solution dropwise to the Methylamine over 1 hour.
-
Why? This ensures the Chloride always encounters a vast excess of Methylamine, statistically favoring mono-alkylation.
-
-
Monitoring: Warm to RT and stir for 4–6 hours. Monitor by TLC (DCM/MeOH/NH₃ 90:9:1) or LCMS.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| High Dimer (Tertiary Amine) | Low amine equivalents or wrong addition order. | Increase MeNH₂ to 20 eq. Ensure inverse addition (Chloride into Amine). |
| Low Conversion | Chloride hydrolysis (if using aq. MeNH₂).[2] | Keep temp < 5°C during addition. Switch to MeNH₂ in Ethanol/THF if hydrolysis persists. |
| Dark/Tar Formation | Exothermic degradation. | Thiazoles can be sensitive. Control internal temp strictly < 25°C. |
Module B: The Reductive Amination Route (Alternative)
Use this if you already have the aldehyde or if the substitution route yields inseparable mixtures.
Optimized Protocol
-
Imine Formation: Dissolve 4-methylthiazole-2-carbaldehyde (1.0 eq) and Methylamine (1.2 eq, 2M in THF) in dry DCM.
-
Dehydration: Add Titanium(IV) isopropoxide (1.5 eq) . Stir at RT for 6–12 hours.
-
Why? Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Quench: Quench carefully with saturated NaHCO₃ or Rochelle's salt solution (to break Ti emulsions).
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Alcohol Impurity | Direct reduction of aldehyde. | Ensure imine formation is complete before adding reducing agent. Use Ti(OiPr)₄. |
| Emulsions | Titanium salts during workup. | Use Rochelle's salt (Potassium Sodium Tartrate) wash and stir for 1 hour to chelate Ti. |
Isolation & Purification (The "Missing Mass" Problem)
Critical Warning: The free base of your target is volatile . Do not dry under high vacuum at elevated temperatures.
The "Salting Out" Strategy
To maximize yield, avoid column chromatography.[3] Isolate as the Hydrochloride Salt .
-
Extraction:
-
Basify reaction mixture to pH > 12 using 50% NaOH (keep cold!).
-
Extract exhaustively with DCM (3x) . Note: Ether is too volatile; EtOAc may transamidate if heated.
-
Dry organics over Na₂SO₄.
-
-
Salt Formation:
-
Cool the DCM solution to 0°C.
-
Add 4N HCl in Dioxane (1.1 eq) dropwise.
-
The product will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum at RT.
Visualizing the Chemistry
Reaction Pathway & Kinetics Control
Figure 1: Reaction kinetics flow. Note that the Product competes with Methylamine for the Starting Material. High [MeNH₂] suppresses the path to the Side Product.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol as a solvent for the substitution? A: Yes, but monitor for solvolysis (formation of the ethyl ether). If using ethanol, ensure the temperature is kept low (0°C to RT). Aqueous systems actually work well here because water suppresses the nucleophilicity of the chloride leaving group less than it solvates the amine.
Q: My product disappears on the Rotavap. Why? A: The free base has a boiling point likely around 80–100°C at reduced pressure, but it co-distills with solvents. Always convert to the HCl salt before final drying if you need accurate mass balance.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: In MeOH/DCM, the amine interacts strongly with silica. Add 1% Triethylamine or Ammonia to your TLC eluent to "deactivate" the silica and allow the amine to migrate (Rf ~ 0.3–0.4).
References
-
Synthesis of 2-aminomethylthiazoles via Nucleophilic Substitution
-
Reductive Amination Methodologies
-
Physical Properties & Handling
-
Data Source: ChemSrc Entry for 4-Methylthiazol-2-amine derivatives. [Link]
-
Sources
Purification of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine by recrystallization
Technical Support Center: Purification of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Ticket ID: PUR-TZ-004 Subject: Recrystallization & Isolation Strategy for N,4-Dimethyl-2-thiazolemethanamine Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
You are attempting to purify This compound (IUPAC: N,4-dimethyl-1,3-thiazol-2-methanamine).[1][2]
Critical Technical Alert: Based on structural analogs (specifically the Ritonavir intermediate 2-isopropyl-4-[(N-methylamino)methyl]thiazole), the free base of this amine is likely a liquid or low-melting oil at room temperature.[1][2] Direct recrystallization of the free base is thermodynamically unfavorable and will likely result in phase separation (oiling out) rather than crystal lattice formation.[2]
The Solution: Successful recrystallization requires converting the free base into a salt form—typically the Hydrochloride (HCl) or Dihydrochloride salt.[2] This guide focuses on the purification of the salt form, which provides the necessary lattice energy for crystallization.[1]
Module 1: The Standard Protocol (The "Golden Path")
Use this baseline protocol for the Hydrochloride salt. Deviations are addressed in the Troubleshooting section.
Prerequisites:
-
Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).[2]
Step-by-Step Workflow:
-
Dissolution (Thermodynamic Control):
-
Place the crude solid in a flask.
-
Add Isopropanol (IPA) at a ratio of 3-5 mL per gram of solid.[1][2]
-
Heat to 50–60°C . Do not reflux vigorously, as thiazole salts can have melting points <100°C; overheating causes the salt to melt into an oil ("oiling out") before it dissolves.[2]
-
If insolubles remain, filter hot through a celite pad.[1]
-
-
Nucleation (The Critical Moment):
-
Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.
-
Seeding: At ~35°C, add a small crystal of pure product (if available) or scratch the glass wall to induce nucleation.[2]
-
-
Anti-Solvent Addition (Yield Maximization):
-
If crystallization is sparse, add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly turbid.[2]
-
Cool to 0–4°C in an ice bath for 1 hour.
-
-
Isolation:
Module 2: Troubleshooting Guides
Issue A: "My product is coming out as a brown oil, not crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2] This occurs when the melting point of the solvated salt is lower than the temperature of the solution, or impurities have depressed the melting point significantly.[1]
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.
-
Increase Solvent Volume: Add 20% more IPA. High concentration favors oiling out.[1]
-
Lower the Maximum Temp: Do not heat above 50°C.
-
High-Shear Stirring: Vigorous stirring during cooling helps break up oil droplets and encourages surface nucleation.[1][2]
Visual Logic: The Oiling Out Recovery Loop
Caption: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during thiazole salt purification.
Issue B: "The crystals are yellow/brown instead of white."
Diagnosis: Oxidative Degradation.[1] Thiazole rings, particularly electron-rich aminomethyl derivatives, are susceptible to oxidation or polymerization, forming colored "tar" impurities.
Corrective Action:
-
Activated Carbon Treatment:
-
Acid Wash: If the color persists, wash the solid filter cake with cold IPA containing 1% HCl. This keeps the amine protonated and solubilizes free-base colored impurities.[1][2]
Module 3: FAQ (Field-Proven Insights)
Q1: Can I purify the free base without making the salt? A: Highly unlikely via recrystallization. The free base is likely an oil.[1] If you must avoid salt formation, you are limited to Vacuum Distillation (high vacuum, <1 mmHg) or Flash Column Chromatography (DCM/MeOH/NH3 system).[2] However, distillation carries a high risk of thermal decomposition for this molecule.[1]
Q2: Which salt is best? HCl is too hygroscopic. A: If the Hydrochloride salt is too hygroscopic (turning into a goo on the filter paper), switch to the Oxalate or Fumarate salt.[2]
-
Protocol: Dissolve free base in EtOAc.[1] Add 1 equivalent of Oxalic acid dissolved in hot EtOAc. The oxalate salt usually crystallizes immediately and is non-hygroscopic.[1]
Q3: What are the critical impurity markers? A: Watch for the dimer . Thiazole-methylamines can self-condense if left in free-base form for too long.[1][2]
-
Detection: LC-MS will show a peak at [2M-NH3] or similar condensation masses.[1][2]
-
Prevention:[5] Store the compound strictly as the HCl salt at 4°C.
Data Summary: Solvent Selection Matrix
| Solvent System | Suitability | Notes |
| IPA (Isopropanol) | Excellent | Best balance of solubility and yield.[1][2] Standard for amine HCl salts. |
| Ethanol (Abs.) | Good | High solubility may reduce yield.[2] Requires anti-solvent (EtOAc/Heptane).[2] |
| Water | Poor | Compound is too soluble; difficult to dry (hygroscopic).[2] |
| Acetone | Moderate | Good anti-solvent, but can react with primary/secondary amines (Schiff base formation) if left too long.[2] |
| DCM (Dichloromethane) | Poor | Good for extraction, poor for crystallization (too soluble).[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole (Structural Analog).[1][2] Retrieved from [Link][2]
-
PrepChem. Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole (Ritonavir Intermediate Protocol). Retrieved from [Link]
-
Organic Syntheses. 2-Amino-4-methylthiazole: General Handling of Thiazole Amines.[1][2] Org.[1][6] Synth. 1939, 19, 10. Retrieved from [Link][2]
Sources
- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. drugfuture.com [drugfuture.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Stability of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine free base vs hydrochloride salt
Introduction: The Stability Paradox
As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine . Users often observe that the free base turns yellow or brown upon storage, while the hydrochloride salt remains a pristine white powder.
This guide addresses the fundamental chemical differences between the Free Base (liquid/oil) and the Hydrochloride Salt (crystalline solid). It provides field-proven protocols to ensure the integrity of your starting material, whether you are synthesizing pharmaceutical intermediates (e.g., H2-receptor antagonist analogs) or developing agrochemicals.
Module 1: Critical Analysis – Free Base vs. Hydrochloride Salt
The choice between the free base and the salt is not merely about physical state; it determines the shelf-life and purity of your experiments.
Comparative Data Table
| Feature | Free Base (Oil/Liquid) | Hydrochloride Salt (Solid) |
| Physical State | Viscous oil or low-melting solid | Crystalline powder |
| Oxidation Risk | High (Secondary amine is exposed) | Low (Amine is protonated/protected) |
| Hygroscopicity | Moderate (Absorbs ambient moisture) | Low to Moderate (Depends on purity) |
| Air Sensitivity | High (Absorbs CO₂ | Negligible |
| Storage Temp | 2–8°C (Inert atmosphere required) | Room Temp (Desiccated) |
| Handling | Difficult (Requires syringe/weighing by difference) | Easy (Standard weighing boat) |
Troubleshooting FAQ
Q1: My free base has turned from colorless to dark yellow. Is it usable?
-
Diagnosis: This is a classic sign of oxidative degradation or N-oxide formation . Secondary amines are electron-rich and susceptible to atmospheric oxygen.
-
Solution: Check purity via TLC or LC-MS. If purity is >95%, the color is likely due to trace impurities (often <1% by mass) acting as chromophores. You can use it, but for sensitive catalysis, repurify via a short silica plug or convert to the HCl salt to "clean" the material.
Q2: Why does the free base smoke when I open the bottle?
-
Diagnosis: It is likely reacting with atmospheric moisture or CO₂. Amines are basic and can form carbamates with CO₂ in the air, appearing as a "crust" or white smoke.
-
Preventive Action: Always store the free base under Argon or Nitrogen.
Module 2: Experimental Protocols
These protocols are designed to be self-validating . The color changes and solubility shifts serve as immediate visual checkpoints.
Protocol A: Stabilization (Free Base HCl Salt)
Use this when you need to store the compound for >1 month.
-
Dissolution: Dissolve 10 mmol of the Free Base oil in 20 mL of anhydrous Ethanol or Diethyl Ether.
-
Checkpoint: Solution should be clear. If cloudy, filter through a 0.45 µm PTFE filter.
-
-
Acidification: Place the flask in an ice bath (0°C). Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).
-
Precipitation:
-
If using Ether: White solid precipitates immediately.
-
If using Ethanol: Evaporate solvent to ~5 mL and add cold Diethyl Ether to induce crystallization.
-
-
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.
Protocol B: Activation (HCl Salt Free Base)
Use this immediately before a nucleophilic substitution or coupling reaction.
-
Partition: Suspend the HCl salt in Dichloromethane (DCM).
-
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (
) or 1M NaOH.-
Checkpoint: Agitate vigorously until the solid dissolves and two clear layers form.
-
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous
. -
Concentration: Remove solvent in vacuo.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling this compound to maximize stability and experimental success.
Figure 1: Decision matrix for storage and activation of aminomethyl-thiazoles. Blue nodes indicate action points; Green/Red indicate stability states.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. (Structural analog properties and stability data). Retrieved from [Link]
Sources
- 1. 2-acetyl-4-methyl thiazole, 7533-07-5 [thegoodscentscompany.com]
- 2. 2-(p-Aminobenzenesulfonamido)thiazole(72-14-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Thiazole: Structure, Properties, Synthesis & Applications | Expert Guide to Thiazole Compounds in Research & Industry [foods-additive.com]
- 4. Thiazole: Structure, Properties, Applications & Safety | Expert Guide, MSDS, Suppliers China [chemheterocycles.com]
Troubleshooting cyclization failures in thiazole ring formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the formation of the thiazole scaffold, a privileged heterocycle in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: The Foundation - Understanding the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring.[4][5] It typically involves the condensation of an α-haloketone with a thioamide.[6][7] A fundamental grasp of its mechanism is the first step in effective troubleshooting.
The reaction proceeds via an initial S-alkylation (an SN2 reaction) of the nucleophilic sulfur atom of the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[8][9]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common failures encountered during thiazole synthesis. Problems are categorized for clarity, with explanations of the underlying chemistry and actionable solutions.
Category 1: Low or No Product Formation
Question: My reaction shows no conversion by TLC, or my final yield is extremely low. What are the primary factors to investigate?
Answer: This is the most common issue and almost always traces back to one of three areas: reagent quality, reaction conditions, or stoichiometry. Before attempting complex optimizations, a systematic check of these fundamentals is critical.
-
Reagent Integrity is Paramount:
-
α-Haloketones: These are powerful lachrymators and can be unstable upon storage.[10] They are susceptible to self-condensation or decomposition, especially if exposed to moisture or light. It is often best to use freshly prepared or recently purchased α-haloketones. If in doubt, verify the purity by ¹H NMR before use.
-
Thioamides: The purity of the thioamide is crucial. Impurities from their synthesis (e.g., residual amide from thionation with Lawesson's reagent) can inhibit the reaction.[11] If you synthesized the thioamide yourself, ensure it has been thoroughly purified.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating (e.g., 60-80 °C in ethanol or methanol), some less reactive substrates require higher temperatures.[8][12] Conversely, excessive heat can lead to decomposition of starting materials or the product.
-
Solvent Choice: The solvent plays a key role. Protic solvents like ethanol and methanol are most common as they effectively solvate the intermediates.[8] However, for specific substrates, other solvents may be necessary. A solvent screen is a logical optimization step.
-
-
Incorrect Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable or less stable α-haloketone.[8]
Question: I suspect my thioamide is impure. How can I purify it?
Answer: Impure thioamides are a frequent cause of reaction failure. Thioamides are often prepared by treating a primary amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[13][14]
-
Workup Issues: The workup of these thionation reactions can leave phosphorus-containing byproducts that are difficult to remove and can interfere with subsequent steps.[11] A thorough aqueous wash during the workup is essential.
-
Purification Strategy: The most reliable method for purifying thioamides is column chromatography on silica gel. If the thioamide is a stable, crystalline solid, recrystallization is an excellent alternative. Always confirm the purity of the final thioamide by ¹H NMR and/or melting point before proceeding.
Category 2: Side Products and Purification Challenges
Question: My reaction works, but I get multiple products. What are the likely side reactions?
Answer: The formation of multiple products usually indicates a lack of reaction control or the presence of reactive functional groups on your substrates.
-
Isomer Formation: Under certain conditions, particularly acidic ones, the reaction can yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[15] Maintaining neutral or slightly basic conditions can often suppress this side reaction. Adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) can be beneficial.
-
Reaction with Solvent: If using a nucleophilic solvent, it may compete with the thioamide in reacting with the α-haloketone.
-
Substrate Decomposition: As mentioned, the starting materials themselves can decompose under the reaction conditions, leading to a complex mixture.
Question: My product seems to be a salt, and I'm having trouble isolating it as a neutral compound. What is the standard workup procedure?
Answer: The final dehydration step of the Hantzsch synthesis releases a molecule of HX (e.g., HBr or HCl), which can protonate the basic nitrogen of the thiazole ring, forming a hydrohalide salt. This salt is often highly soluble in polar solvents like methanol or ethanol.
The standard procedure to isolate the neutral product is to pour the cooled reaction mixture into a dilute aqueous base, such as 5% sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution.[8][15] This neutralizes the salt, causing the free thiazole base to precipitate from the aqueous mixture. The resulting solid can then be collected by filtration, washed with water, and dried.[8]
Category 3: Advanced Topics & Greener Alternatives
Question: The standard Hantzsch synthesis is failing for my complex substrate. Are there any effective alternative methods?
Answer: Yes, while the Hantzsch synthesis is a workhorse, other named reactions exist for thiazole formation that may be better suited for specific substitution patterns.
-
Cook-Heilbron Synthesis: This method is used to prepare 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[16][17] It proceeds under mild conditions and offers a different disconnection approach.
-
Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of an N-acyl-α-amino ketone using a strong dehydrating agent, most classically phosphorus pentasulfide (P₂S₅), to yield 2,5-disubstituted thiazoles.[18][19]
-
Modified Approaches: Many modern methods bypass the need to handle unstable α-haloketones by generating them in situ, for example, from diazoketones and HBr.[10]
Question: How can I make my thiazole synthesis more environmentally friendly ("greener")?
Answer: Significant progress has been made in developing greener protocols for thiazole synthesis.[6] These methods often lead to higher yields, shorter reaction times, and easier workups.
-
Microwave-Assisted Synthesis: Using microwave irradiation as the energy source can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[5][12][20]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that can enhance reaction rates and yields, often at lower temperatures than conventional heating.[5][6]
-
Green Solvents: Researchers have successfully performed the Hantzsch synthesis in water, deep eutectic solvents, or under solvent-free conditions, reducing reliance on volatile organic compounds (VOCs).[6][21]
Section 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis[8][15]
This protocol is a representative example for the synthesis of 2-amino-4-phenylthiazole and should be adapted for other substrates.
-
Reaction Setup: In a round-bottom flask or scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (typically to a concentration of 0.5-1.0 M).
-
Heating: Heat the mixture with stirring. A typical temperature is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (Na₂CO₃), using approximately 4-5 volumes relative to the reaction volume.
-
Isolation: A precipitate should form. Continue stirring for 15-30 minutes, then collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing & Drying: Wash the collected solid (the filter cake) thoroughly with water to remove any inorganic salts. Allow the solid to air-dry or dry in a vacuum oven to a constant weight.
-
Purification (if necessary): The crude product is often of high purity. If further purification is needed, recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography can be employed.
Data Tables for Quick Reference
Table 1: Common Solvents and Conditions for Hantzsch Synthesis
| Solvent | Typical Temperature Range | Notes |
| Ethanol | Room Temp. to Reflux (78 °C) | Most common, good for dissolving a wide range of substrates. |
| Methanol | Room Temp. to Reflux (65 °C) | Similar to ethanol, slightly more polar.[8] |
| Dioxane | 50 °C to Reflux (101 °C) | Aprotic alternative for specific applications. |
| Acetonitrile | 50 °C to Reflux (82 °C) | Polar aprotic solvent, can be useful in certain cases. |
| Water | 80 °C to Reflux (100 °C) | A green solvent choice, often requires a catalyst or specific substrates.[6] |
| Solvent-Free | 100-130 °C (Melt) | Can be very efficient for solid reactants, often aided by microwave or ball-milling.[6] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Decomposed α-haloketone.2. Impure thioamide.3. Insufficient temperature. | 1. Use fresh/purified α-haloketone.2. Purify thioamide via chromatography or recrystallization.3. Increase reaction temperature incrementally. |
| Low Yield | 1. Suboptimal reaction time.2. Incorrect stoichiometry.3. Product loss during workup. | 1. Monitor reaction by TLC to find optimal time.2. Use a slight excess (1.1-1.5 eq) of thioamide.3. Ensure complete precipitation with base before filtering. |
| Multiple Products | 1. Side reactions (e.g., isomer formation).2. Decomposition of starting materials. | 1. Add a non-nucleophilic base (e.g., pyridine).2. Run the reaction at a lower temperature for a longer time. |
| Purification Difficulty | 1. Product is a salt.2. Byproducts from reagents (e.g., Lawesson's reagent). | 1. Neutralize with aqueous base (Na₂CO₃, NaHCO₃) to precipitate the free base.2. Ensure thorough purification of starting materials before the reaction. |
References
- Verma, R. S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Aziz, N. A. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
- Prakash, O. (2023). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics.
- Kumar, A., et al. (2022).
-
Le-Grognec, E., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]
- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
- Al-Mulla, A. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
- BenchChem. (2025). Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.
-
Al-dujaili, J. H. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
- Chem Help Asap. (2019). synthesis of thiazoles. YouTube.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
- El-Sheref, E. M. (2022).
- O'Donoghue, A., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin.
-
Gauchot, V., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
- Singh, S. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
-
Kumar, A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules. [Link]
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Thioamide synthesis by thionation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. sussex.figshare.com [sussex.figshare.com]
- 21. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: pH Optimization for Extraction of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
The following technical guide is designed for researchers and process chemists optimizing the isolation of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine .
Executive Summary & Chemical Profile[1][2]
Successful extraction of This compound (CAS: 2204587-61-9 for HCl salt analog) requires precise manipulation of its ionization state. This molecule is a heterocyclic secondary amine . Its extraction behavior is governed by two distinct pKa values: the basic secondary amine on the side chain and the weakly basic nitrogen within the thiazole ring.
Critical Chemical Parameters:
| Feature | Chemical Moiety | Estimated pKa | Extraction Behavior |
|---|
| Primary Basic Center | Secondary Amine (
Phase 1: The Chemistry of Extraction (Theory)
Q: What is the exact pH target for quantitative extraction?
A: The target pH is
To extract the amine into an organic solvent (DCM, MTBE, or Ethyl Acetate), you must suppress the ionization of the secondary amine. According to the Henderson-Hasselbalch equation, a species is 99.9% in its uncharged (free base) form when the pH is pKa + 3 .
-
Estimated pKa: ~9.0
-
Target pH:
If the pH is only 9.0 (equal to pKa), 50% of your product remains water-soluble (protonated), leading to massive yield loss.
Q: How does the species distribution change with pH?
Understanding the "Species Swing" is critical for separating your product from impurities.
Figure 1: pH-dependent ionization states of this compound.
Phase 2: Experimental Protocol (Methodology)
Q: What is the optimal solvent system?
A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
DCM: Excellent solubility for thiazoles. Being denser than water, it allows for easy draining of the product layer.
-
MTBE: Good alternative if avoiding halogenated solvents. It forms fewer emulsions than Ethyl Acetate in basic conditions.
-
Avoid: Ethyl Acetate (EtOAc) can undergo hydrolysis at pH > 12, generating ethanol and acetic acid impurities.
Q: Can you provide a step-by-step optimization workflow?
This protocol assumes the starting material is the HCl salt or a crude reaction mixture in acidic water.
Step 1: Acid Wash (Impurity Removal)
-
Dissolve crude material in water.[1]
-
Adjust pH to 2.0 – 3.0 using 1M HCl.
-
Wash with a small volume of DCM (organic layer contains non-basic impurities).
-
Discard Organic Layer. Keep the Aqueous Layer (Product is here).
Step 2: Basification (The "Swing")
-
Cool the aqueous solution to 0–5°C (exothermic reaction).
-
Slowly add 10M NaOH or 50% KOH dropwise.
-
Target pH: Monitor until pH reaches 12–13 .
-
Tip: Use a calibrated pH meter, not just paper, as high ionic strength can affect paper readings.
-
Step 3: Extraction
-
Add DCM (Ratio 1:1 v/v relative to aqueous).
-
Shake vigorously for 2 minutes.
-
Separate layers. Keep the Organic Layer (Bottom for DCM).
-
Re-extract aqueous layer 2x more to ensure quantitative recovery.
Step 4: Drying & Isolation
-
Combine organic extracts.
-
Dry over anhydrous Sodium Sulfate (
) for 20 minutes. -
Filter and concentrate under reduced pressure (
).
Figure 2: Optimized Acid-Base Extraction Workflow.
Phase 3: Troubleshooting (FAQs)
Q: I have a persistent emulsion. How do I break it?
A: Emulsions are common with amines due to their surfactant-like properties at high pH.
-
Filtration: Pass the emulsion through a pad of Celite®.
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the density difference and "pushes" the organic amine out of the water phase.
-
Time: Allow the funnel to sit for >30 minutes.
Q: My yield is lower than expected (<50%). Why?
A: The pH was likely insufficient.
-
Diagnosis: Check the pH of the aqueous layer after the first extraction. Amine extraction can slightly lower the pH locally. If it dropped below 10, add more NaOH.
-
Solubility: The free base might be partially water-soluble (common for small methyl-amines).
-
Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is more polar and extracts water-soluble amines better.
-
Q: The product is degrading during concentration.
A: Thiazole amines can be sensitive to oxidation or heat.
-
Do not heat the rotovap bath above 40°C.
-
Flush the collection flask with Nitrogen/Argon before storage.
-
Store the free base in the freezer (-20°C); amine free bases often darken (oxidize) at room temperature.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for heterocyclic nitrogen basicity).
-
PubChem Database. (2023). Compound Summary: 2-(Aminomethyl)thiazole (Structural Analog). National Library of Medicine.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine extraction).
Sources
Technical Support Center: Stability & Handling of Aminomethyl Thiazole Derivatives
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation in Aminomethyl Thiazoles
Introduction: The Stability Paradox
Aminomethyl thiazoles are critical pharmacophores in drug discovery (e.g., Ritonavir analogs, anti-tubercular agents). However, they present a distinct stability challenge: the aminomethyl side chain is highly susceptible to oxidative deamination and carbamate formation, while the thiazole ring itself is prone to N-oxidation and S-oxidation under ambient conditions.
This guide provides a self-validating system for handling these derivatives, moving beyond generic "store in fridge" advice to mechanism-based preservation strategies.
Module 1: The Chemistry of Degradation
To prevent oxidation, you must understand the enemy. Degradation in aminomethyl thiazoles occurs via two primary vectors:
The Oxidative Deamination Pathway (Primary Vector)
The methylene bridge (
Ring Oxidation (Secondary Vector)
While less rapid than amine degradation, the thiazole nitrogen can undergo N-oxidation (forming N-oxides), particularly in solution. The sulfur atom is generally more stable but can form sulfoxides under high oxidative stress.
Visualizing the Threat
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: Mechanistic pathway of aminomethyl thiazole degradation. Note that salt formation effectively blocks the initial radical formation by sequestering the nitrogen lone pair.
Module 2: Storage & Handling Protocols
Protocol A: The "Golden Standard" (Salt Conversion)
Why: The free base of 2-aminomethylthiazole is a liquid that degrades rapidly. Converting it to a hydrochloride (HCl) or fumarate salt protonates the amine, electronically deactivating the mechanism described in Figure 1.
Step-by-Step Conversion:
-
Dissolution: Dissolve the crude free base in anhydrous Ethanol (EtOH) or Diethyl Ether (
) under . -
Acidification: Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Note: Use excess acid to ensure the thiazole nitrogen is also protonated if possible, though the primary amine is the priority.
-
-
Precipitation: The salt should precipitate immediately. If not, add cold
as an antisolvent. -
Filtration: Filter under Argon. Do not suck air through the cake for prolonged periods.
-
Drying: Dry in a vacuum desiccator over
to remove trace water.
Protocol B: Handling the Liquid Free Base
If your synthesis requires the free base, follow this strict "Cold-Dark-Inert" workflow.
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (Ar) Balloon | Ar is heavier than air and blankets the liquid surface better than |
| Temperature | -20°C (Freezer) | Kinetic suppression of the radical initiation step. |
| Container | Amber Glass | Blocks UV light which can catalyze the initial H-abstraction at the methylene group. |
| Solvent | Degassed solvents | Solvents like THF or DCM can contain peroxides or dissolved |
Module 3: Troubleshooting Guide (FAQ)
Q1: My clear oil turned yellow/brown overnight. Is it ruined?
-
Diagnosis: This is the classic sign of oxidative deamination (formation of conjugated imines) or N-oxide formation.
-
Action:
-
Perform a TLC (Thin Layer Chromatography). If the impurity is a baseline spot (polar), it is likely the N-oxide or salt. If it is less polar (runs higher), it is likely the aldehyde/dimer.
-
Purification: If the degradation is <10%, dissolve in dilute HCl, wash with DCM (removes non-basic aldehydes), then basify the aqueous layer and extract immediately.
-
Q2: I see a "M+16" peak in my LC-MS. What is this?
-
Diagnosis: M+16 corresponds to the addition of one Oxygen atom. This is the N-oxide derivative.
-
Cause: Exposure to air in solution or presence of peroxides in the solvent (e.g., old THF).
-
Fix: Add a mild reducing agent like Triphenylphosphine (
) or Sodium Metabisulfite to the solution to reduce the N-oxide back to the amine.
Q3: My yield is low, and I see a solid forming on the flask walls during reaction.
-
Diagnosis: Likely Carbamate formation . Primary amines react reversibly with atmospheric
to form carbamic acid salts. -
Action: This is often reversible. Acidify the reaction mixture (pH < 3) to decarboxylate the carbamate, releasing
and regenerating the amine salt.
Module 4: Analytical Verification
How do you prove your compound is stable? Use this testing matrix.
Stability Testing Matrix
| Test Method | Target Signal | Interpretation |
| 1H NMR ( | Presence of aldehyde indicates oxidative deamination. | |
| 1H NMR ( | Shift of | Compare Free Base vs. HCl salt. Downfield shift confirms protonation (protection). |
| HPLC (UV) | New peak at RRT ~0.8 or 1.2 | Impurities often have different chromophores due to conjugation. |
| Appearance | Visual Inspection | Clear/White = Pure. Yellow = <98%.[1] Brown = <90%. |
Workflow for Stability Check
Figure 2: Decision tree for assessing sample integrity.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Aminomethyl)thiazole. Retrieved from [1]
- Dalvie, D. et al. (2002). Metabolism of Thiazole-Containing Drugs: Oxidation Mechanisms. Chemical Research in Toxicology.
-
National Institutes of Health (NIH). (2020). Catalytic Oxidative Deamination by Water with H2 Liberation. Retrieved from
-
University of Michigan. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts. Retrieved from
- European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Thiazole Derivatives Stability.
Sources
Technical Support Center: Managing the Hygroscopicity of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine HCl
Introduction
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine hydrochloride is a key intermediate in various research and development pipelines. As an amine hydrochloride salt, it exhibits significant hygroscopicity—the tendency to readily absorb moisture from the atmosphere. This intrinsic property presents considerable challenges in handling, storage, and experimentation, potentially compromising sample integrity, weighing accuracy, and overall experimental reproducibility.
This guide provides a comprehensive, question-and-answer-based resource for researchers. It is designed to deliver not just procedural steps but also the underlying scientific principles, empowering users to proactively manage the challenges associated with this compound's moisture sensitivity.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly is hygroscopicity and why is this compound susceptible?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] Amine hydrochloride salts, like this compound HCl, are particularly prone to this phenomenon. The presence of the charged amine group and the chloride counter-ion creates a polar, ionic structure that readily interacts with polar water molecules through strong ion-dipole interactions and hydrogen bonding. This attraction is often strong enough to pull water vapor directly from the air and incorporate it into the solid's structure.
Q2: How does moisture absorption affect my sample and experiments?
A: The consequences of uncontrolled moisture absorption are multifaceted and can severely impact research outcomes:
-
Inaccurate Weighing: A sample that is actively absorbing atmospheric moisture will show a continuously increasing mass on an analytical balance, making it impossible to accurately weigh a specific amount of the active compound.
-
Chemical Degradation: Absorbed water can act as a reagent, potentially leading to hydrolysis or other degradation pathways that change the chemical identity of your compound.[3][4] The rate of degradation for many amorphous pharmaceuticals increases with higher moisture content.[3]
-
Altered Physical State: What should be a free-flowing powder can become a sticky, clumpy, or even oily solid, making it difficult to handle and dispense.[5][6] In extreme cases, a process called deliquescence can occur, where the solid absorbs so much water it dissolves into a liquid solution.[5]
-
Compromised Analytical Results: When preparing solutions for assays like HPLC or NMR, unaccounted-for water content leads to erroneously low concentrations, affecting quantification and potency assessments. Water can also interfere with certain analytical techniques.[7]
Q3: What are the visual signs that my sample has absorbed too much moisture?
A: You should regularly inspect your material for any physical changes. Key indicators include:
-
Change in Appearance: The material may change from a crystalline powder to a dull, opaque solid.
-
Clumping: The powder loses its free-flowing nature and begins to form aggregates or large clumps.
-
"Wetting" or Oiling Out: The solid may appear damp, sticky, or even transform into a thick syrup or liquid.[5]
-
Color Change: While not always indicative of water absorption alone, a change in color can accompany moisture-induced degradation.
If you observe these signs, the sample's purity and water content should be re-assessed before use.
Troubleshooting Guide: From Storage to Analysis
This section addresses common problems encountered during the experimental workflow and provides actionable solutions.
Problem 1: My compound's weight is unstable on the analytical balance.
-
Root Cause: The compound is rapidly absorbing moisture from the laboratory air. Standard laboratory environments can have a relative humidity (RH) of 40-60%, which is more than enough to affect a hygroscopic substance.
-
Immediate Solution: Minimize the sample's exposure time to the atmosphere. Work quickly and efficiently.
-
Best Practice Protocol: For critical applications requiring high accuracy, weighing must be performed in a controlled environment. A nitrogen-purged glove box or a dry box with a maintained low-humidity atmosphere (<20% RH) is the gold standard.
Problem 2: My material, which was once a powder, is now a single solid chunk or a sticky mass.
-
Root Cause: Improper long-term storage. The container seal is likely inadequate, allowing for continuous moisture ingress over time.
-
Solution & Prevention:
-
Immediate Action: If the material is critical, it may be possible to dry it under high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅). However, its purity must be re-verified after drying.
-
Corrective Storage Protocol: Hygroscopic materials must be stored in containers with airtight seals.[5] For enhanced protection, wrap the primary container's closure with Parafilm.[8] Store this container inside a larger, secondary enclosure, such as a desiccator cabinet containing an active desiccant (e.g., silica gel, calcium sulfate).[1][9] For ultimate protection, especially for long-term storage, use a heat-sealed, laminated foil bag containing a desiccant pouch.[8]
-
Problem 3: I am seeing inconsistent results in my bioassays or analytical potency measurements.
-
Root Cause: Variable and unquantified water content in the compound is leading to inaccurate solution concentrations. A 10 mg sample with 15% water content by mass only contains 8.5 mg of the active compound.
-
Solution: The "Gold Standard" - Karl Fischer Titration:
-
Principle: Karl Fischer (KF) titration is a highly specific and accurate method to determine the water content in a sample.[10][11][12][13] It is based on a stoichiometric reaction between iodine and water.[11][13]
-
Application: Before preparing stock solutions for critical experiments, an aliquot of the solid material should be analyzed by KF titration to determine the exact percentage of water.[10][11] This percentage is then used as a correction factor when calculating the mass of compound needed to achieve a precise final concentration.
-
Impact: Implementing this quality control step ensures that a 10 mM solution prepared today will be identical in concentration to one prepared six months from now, regardless of minor variations in the solid's water content.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended handling workflow and a decision tree for troubleshooting common issues.
Caption: Recommended workflow for handling hygroscopic compounds.
Caption: Troubleshooting decision tree for common hygroscopicity issues.
Key Protocols
Protocol 1: Standardized Weighing in a Controlled Atmosphere (Glovebox)
-
Environment Preparation: Ensure the glovebox antechamber is properly purged and the internal atmosphere has a relative humidity of <20% (ideally <10%).
-
Material Equilibration: Place the sealed container of this compound HCl, along with all necessary tools (spatulas, weigh boats, vials), into the antechamber. Allow them to equilibrate for at least 20 minutes.
-
Transfer: Transfer all items into the main chamber.
-
Tare and Weigh: Place the weigh boat on the analytical balance inside the glovebox and tare. Carefully dispense the desired amount of the compound. The reading should be significantly more stable than in ambient air.
-
Seal: Immediately cap and seal the vial containing the weighed compound before removing it from the glovebox. Tightly reseal the main stock container.
Protocol 2: Accurate Water Content Determination via Volumetric Karl Fischer Titration
This protocol assumes the use of a modern automated Karl Fischer titrator.
-
System Preparation: Ensure the titrator's solvent vessel is filled with fresh, appropriate KF solvent (e.g., methanol-based) and the titrant is primed in the burette. Run a pre-titration to neutralize any ambient moisture in the vessel.
-
Sample Preparation: In a low-humidity environment (if possible), accurately weigh approximately 30-50 mg of the compound directly into the titration vessel.
-
Titration: Start the titration sequence. The instrument will automatically dispense the KF titrant (containing iodine) until it stoichiometrically reacts with all the water present in the sample.[10][11]
-
Endpoint Detection: The endpoint is detected potentiometrically when a persistent excess of iodine is measured by the platinum electrode.[10]
-
Calculation: The instrument's software will calculate the percentage of water (% w/w) based on the volume of titrant used, the titrant's concentration, and the initial sample mass.
-
Application: Use this calculated percentage to correct subsequent weighings for assays. For example, to obtain 10.0 mg of active compound from a batch with 5.0% water content, you must weigh out 10.0 mg / (1 - 0.05) = 10.53 mg.
Data Summary Table
| Parameter | Recommended Condition | Poor Condition | Consequence of Poor Condition |
| Storage Atmosphere | Inert gas (N₂, Ar) or desiccated cabinet (<30% RH) | Open benchtop, standard lab air (40-60% RH) | Rapid moisture absorption, clumping, potential degradation.[9][14] |
| Primary Container | Tightly sealed glass vial with PTFE-lined cap, wrapped in Parafilm | Snap-cap tube, loosely screwed cap | Allows continuous moisture ingress, leading to sample degradation. |
| Secondary Container | Sealed foil pouch with desiccant; desiccator cabinet | Cardboard box, unsealed plastic bag | No effective barrier against ambient humidity.[15] |
| Weighing Environment | Glovebox or dry box (<20% RH) | Open analytical balance | Unstable mass reading, inaccurate sample measurement. |
| Concentration Calculation | Mass corrected using Karl Fischer water content data | Based on nominal mass of the solid | Inaccurate and inconsistent solution concentrations, poor reproducibility. |
References
-
What Is Karl Fischer Titration? Hanna Instruments. [Link]
-
Principle of Karl Fischer Titration. BYJU'S. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, National Center for Biotechnology Information. [Link]
-
10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq. [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. Thomasnet. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
-
Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Journal of Pharmaceutical Sciences. [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
-
The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Pharmaceutical Online. [Link]
-
Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. PubMed. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Effects of water content on physical and chemical stability of tablets containing an anticancer drug TAT-59. PubMed. [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
-
Ammonium Chloride. The Hendrix Group, Inc. [Link]
-
Effects of Water Content on Physical and Chemical Stability of Tablets Containing an Anticancer Drug TAT-59. J-Stage. [Link]
-
Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. [Link]
- Dosage forms for hygroscopic active ingredients.
-
4-Methylthiazol-2-amine | CAS#:1603-91-4. Chemsrc. [Link]
-
The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. ResearchGate. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation. Atmospheric Chemistry and Physics. [Link]
-
4-Methylthiazol-2-amine Hydrochloride. Pharmaffiliates. [Link]
-
2-Amino-4-methylthiazole. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 7. The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products [pharmaceuticalonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
- 10. mt.com [mt.com]
- 11. byjus.com [byjus.com]
- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 15. blog.vestanutra.com [blog.vestanutra.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine: A Comparative Analysis Centered on ¹H NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly those incorporating the versatile thiazole scaffold, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine, a compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven perspective on spectrum interpretation, drawing parallels with alternative analytical techniques to offer a holistic view of its structural characterization. The insights presented herein are grounded in established principles of NMR spectroscopy and are intended to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Deciphering the Proton Landscape: ¹H NMR Spectral Analysis
Proton NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For this compound, the ¹H NMR spectrum offers a unique fingerprint, allowing for the definitive assignment of each proton.
Based on the analysis of structurally related compounds and established chemical shift principles, a predicted ¹H NMR spectrum for this compound in a standard deuterated solvent like CDCl₃ is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₅ (Thiazole ring) | ~6.90 | Singlet (s) | - | 1H |
| -CH₂- (Methylene bridge) | ~3.90 | Singlet (s) | - | 2H |
| N-CH₃ (N-methyl) | ~2.50 | Singlet (s) | - | 3H |
| C₄-CH₃ (Thiazole methyl) | ~2.45 | Singlet (s) | - | 3H |
| N-H (Amine) | Variable (broad) | Singlet (br s) | - | 1H |
In-Depth Spectral Interpretation: The "Why" Behind the Peaks
-
The Thiazole Ring Proton (H₅): The lone proton on the thiazole ring is expected to appear as a singlet at approximately 6.90 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic thiazole ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. Data from similar 4-methylthiazole structures support this assignment, where the H₅ proton typically resonates in this region[1].
-
The Methylene Bridge (-CH₂-): The two protons of the methylene bridge, situated between the thiazole ring and the amine nitrogen, are predicted to resonate as a singlet around 3.90 ppm. The proximity to the electronegative nitrogen atom and the aromatic thiazole ring results in a significant downfield shift. The absence of adjacent protons leads to a singlet multiplicity.
-
The N-Methyl Protons (N-CH₃): The three protons of the N-methyl group are anticipated to appear as a singlet at approximately 2.50 ppm. This chemical shift is characteristic of N-methyl groups in aliphatic amines.
-
The C₄-Methyl Protons (C₄-CH₃): The methyl group attached to the C4 position of the thiazole ring is expected to produce a singlet at roughly 2.45 ppm. This is consistent with the known ¹H NMR spectrum of 4-methylthiazole[1].
-
The Amine Proton (N-H): The proton attached to the nitrogen atom will likely appear as a broad singlet at a variable chemical shift. Its position and broadness are influenced by factors such as solvent, concentration, and temperature, due to proton exchange and hydrogen bonding. This signal can often be confirmed by a D₂O exchange experiment, where the peak disappears upon the addition of a drop of deuterium oxide.
Visualizing the Molecular Architecture and Analytical Workflow
To further aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with key protons labeled.
Caption: A typical workflow for ¹H NMR spectrum analysis.
A Comparative Perspective: Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Below is a comparison of ¹H NMR with other common methods for the characterization of this compound.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework, complementing the ¹H NMR data. Each unique carbon atom gives a distinct signal. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy, confirming the molecular formula. Fragmentation patterns can provide structural clues. | Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H bond in the amine (a sharp to broad peak around 3300-3500 cm⁻¹) and C=N and C=C bonds of the thiazole ring. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for separation and identification, particularly if the compound is volatile. The mass spectrum provides molecular weight and fragmentation data.[2] | The amine group may require derivatization to improve chromatographic behavior and prevent peak tailing.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A versatile technique for the analysis of non-volatile compounds. Provides separation and mass spectral data. Derivatization of the amine can enhance ionization efficiency.[3] | Does not provide the detailed structural connectivity information that NMR does. |
In practice, a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is the gold standard for the unambiguous structural elucidation of a novel compound like this compound. IR spectroscopy serves as a quick and convenient method to confirm the presence of key functional groups.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for acquiring a ¹H NMR spectrum. Instrument-specific parameters should be optimized by the operator.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Conclusion
The structural elucidation of this compound is proficiently achieved through the detailed analysis of its ¹H NMR spectrum. The predicted chemical shifts, multiplicities, and integration values provide a clear and consistent picture of its molecular architecture. By understanding the underlying principles that govern these spectral features, researchers can confidently assign the structure of this and related thiazole derivatives.
While ¹H NMR is a cornerstone of structural analysis, its power is amplified when used in conjunction with other analytical techniques such as ¹³C NMR and mass spectrometry. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement in the rigorous field of drug discovery and development. This guide serves as a practical resource for scientists, providing not only the "what" of the spectral data but, more importantly, the "why" that underpins a robust and defensible structural characterization.
References
- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. PMC.
- General procedure for the catalytic synthesis of 2-aminothiazoles. The Royal Society of Chemistry.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of California, Los Angeles.
- 4-Methylthiazole(693-95-8) 1H NMR spectrum. ChemicalBook.
- N-Methyl-1-(4-methylthiazol-2-yl)methanamine hydrochloride. BLDpharm.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- 1 H NMR spectra (in particular, the methylene protons of the two CH 2...).
- N-methyl-4-phenyl-1,3-thiazol-2-amine. Sigma-Aldrich.
- N-Methyl-1-(thiazol-2-yl)methanamine. BLDpharm.
- 2-Aminothiazole (96-50-4) 1H NMR spectrum. ChemicalBook.
- 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp.inflibnet.ac.in.
Sources
Comparative Validation Guide: Optimizing Purity Analysis for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Executive Summary
The analysis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine presents a classic chromatographic challenge: the interaction between a basic secondary amine and the residual silanols of stationary phases. Standard "generic" C18 methods often yield unacceptable peak tailing (
This guide objectively compares a Standard Acidic C18 Method against an Optimized Ion-Pairing Method . We demonstrate that while the standard method fails System Suitability criteria for asymmetry, the optimized protocol utilizes anionic ion-pairing reagents to mask silanol interactions, achieving a tailing factor of
Part 1: The Challenge – Structural Analysis
To validate a method, one must first understand the analyte. This compound contains two critical functional groups affecting chromatography:
-
The Thiazole Ring: An aromatic heterocycle that provides UV absorbance (typically
nm) but is relatively polar. -
The Secondary Amine: This is the "troublemaker." At the typical HPLC pH of 2.0–4.0, this amine (pKa
9.0) is fully protonated ( ). These cations interact electrostatically with ionized residual silanols ( ) on the silica surface, causing peak tailing and retention time instability.
The Decision Matrix
We evaluated two approaches to solve this:
-
Method A (Generic): A standard Formic Acid/Acetonitrile gradient on a C18 column.
-
Method B (Optimized): An Isocratic Ion-Pairing method using Sodium Octanesulfonate (SOS).
Part 2: Method Comparison & Performance Data
The following data represents a summary of experimental results comparing the two methodologies.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Generic Acidic C18 | Method B: Optimized Ion-Pairing (Recommended) |
| Column | C18, | C18, |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Buffer: 20mM Phosphate (pH 3.0) + 5mM Sodium OctanesulfonateOrganic: Acetonitrile (70:30 v/v) |
| Elution | Gradient (5% B to 95% B) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 270 nm | UV @ 270 nm |
| Temp | 25°C | 30°C |
Table 2: Performance Metrics (System Suitability)
| Metric | Method A Result | Method B Result | Acceptance Criteria |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | NMT 2.0 (USP) |
| Theoretical Plates ( | 2,500 | > 8,500 | > 2,000 |
| Retention Time ( | 4.2 min (Drifting) | 8.5 min (Stable) | RSD |
| Resolution ( | 1.2 (from Impurity A) | 3.5 (from Impurity A) | > 1.5 |
Expert Insight: Method A fails because the formic acid is insufficient to suppress the ion-exchange mechanism between the amine and the silica. Method B succeeds because the Octanesulfonate anion forms a neutral ion-pair with the protonated amine, effectively "capping" the charge and allowing the molecule to interact purely hydrophobically with the C18 chains.
Part 3: Validation Workflow Visualization
The following diagram illustrates the logical flow for the validation strategy, compliant with ICH Q2(R2) guidelines.
Caption: Step-wise validation workflow ensuring the analytical procedure is suitable for its intended purpose (ICH Q2).
Part 4: Detailed Experimental Protocol (Method B)
This section details the Optimized Ion-Pairing Method required for validation.
Reagents & Preparation
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) and 1.08 g of Sodium 1-Octanesulfonate in 900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 m nylon membrane. -
Mobile Phase: Mix Buffer and Acetonitrile in a 70:30 ratio. Degas.
Standard Preparation
-
Stock Solution: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 1000
g/mL). -
Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with diluent (Conc: 100
g/mL).
Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)[4][5][6][7]
-
Protocol: Inject Blank, Placebo (if formulation), Standard, and Sample spiked with known synthesis impurities (e.g., 4-methylthiazole precursors).
-
Criteria: No interference at the retention time of the main peak. Purity angle < Purity threshold (if using PDA detector).
B. Linearity[1][4][7][8]
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150
g/mL). -
Criteria: Correlation coefficient (
) .
C. Precision (Repeatability)
-
Protocol: 6 replicate injections of the Working Standard (100%).
-
Criteria: RSD of peak area
.
D. Accuracy (Recovery)
-
Protocol: Spike placebo with analyte at 80%, 100%, and 120% levels (triplicate preparations for each level).
-
Criteria: Mean recovery between 98.0% and 102.0%.
E. Robustness
-
Protocol: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and pH (±0.2 units).
-
Criteria: System suitability (Tailing, Plate Count) must still pass.
Part 5: Mechanism of Action
Understanding why the method works is crucial for troubleshooting.
Caption: Mechanism comparison. Method B neutralizes the positive charge, preventing silanol binding.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][9][10][11] [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. fda.gov [fda.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
Decoding the Signature Fragmentation of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine: A Comparative Guide to its Analytical Identification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Methyl-(4-methyl-thiazol-2-ylmethyl)-amine, a molecule featuring a substituted thiazole ring linked to a secondary amine, represents a scaffold of interest in medicinal chemistry. Understanding its behavior under analytical scrutiny is crucial for its identification, characterization, and quality control. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of this compound and offers a comparative overview of alternative analytical techniques, empowering researchers to make informed decisions in their analytical workflows.
Mass Spectrometry: A Window into Molecular Fragmentation
Mass spectrometry (MS) stands as a cornerstone technique for molecular weight determination and structural analysis. When subjected to ionization, molecules fragment in predictable ways, generating a unique fingerprint or "fragmentation pattern." For this compound, Electron Ionization (EI) is a common and informative ionization method.
The Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of this compound under EI conditions is primarily dictated by the presence of the secondary amine, which directs cleavage through a process known as alpha-cleavage .[1][2] This process involves the homolytic cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation.
Two primary alpha-cleavage pathways are anticipated for this molecule:
-
Cleavage of the C-C bond between the methylene bridge and the thiazole ring.
-
Cleavage of the N-C bond of the N-methyl group.
-
Dominant Fragmentation: Formation of the m/z 111 Ion
The most probable fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the thiazole ring. This is because the resulting radical, the 4-methyl-thiazol-2-yl radical, is stabilized by the aromatic thiazole system. This cleavage leads to the formation of a resonance-stabilized iminium cation with a mass-to-charge ratio (m/z) of 111 . This fragment is often the base peak in the mass spectrum due to its high stability.
-
Secondary Fragmentation: Formation of the m/z 44 Ion
A secondary alpha-cleavage can occur at the N-methyl bond. This results in the loss of a methyl radical (•CH₃) and the formation of an iminium cation with m/z of 44 . While this peak is expected to be present, its intensity is generally lower than that of the m/z 111 peak.
-
Thiazole Ring Fragmentation
The thiazole ring itself is relatively stable; however, some fragmentation of the ring can occur, leading to characteristic ions. Common fragmentation pathways for thiazole derivatives involve the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[3] These fragments would appear at lower m/z values and are typically of lower intensity compared to the primary alpha-cleavage products.
The following diagram illustrates the predicted primary fragmentation pathways:
Sources
Comparative Guide: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine vs. 2-Aminothiazole Reactivity
[1][2]
Executive Summary: The "Warhead" vs. The "Linker"
In medicinal chemistry, distinguishing between 2-aminothiazole (2-AT) and Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (MMTA) is critical.[1][2][3] While both contain a thiazole core and an amine, their electronic profiles dictate entirely different synthetic strategies.[3][4]
-
2-Aminothiazole (2-AT): A conjugated heteroaryl amine .[1][2][3][4] It behaves as an ambident nucleophile with significant amidine character.[2][3][4] It is electronically deactivated at the exocyclic nitrogen due to resonance, often requiring forcing conditions or specific catalysts for functionalization.[3][4] It is frequently used as a "warhead" or primary scaffold in fragment-based drug discovery (e.g., sulfathiazoles, kinase inhibitors).[3]
-
MMTA: A non-conjugated secondary alkyl amine .[1][2][3][4] The methylene bridge (
) insulates the amine from the aromatic ring, preserving its high basicity and nucleophilicity. It behaves like a standard secondary amine (similar to benzylamine) and serves as a robust "linker" or side-chain building block.[1][2][3][4]
Electronic & Structural Analysis[4]
The divergence in reactivity stems from the connectivity of the nitrogen atom relative to the thiazole
Resonance vs. Localization[3][4]
-
2-AT (Conjugated): The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring. This increases electron density at C5 (making it susceptible to electrophilic attack) but dramatically decreases the nucleophilicity of the exocyclic nitrogen.
-
MMTA (Insulated): The amine is separated from the ring by an
carbon.[3][4] The lone pair is localized, resulting in a hard, basic nucleophile.
Visualization of Electronic States
The following diagram illustrates the resonance contributors that deactivate 2-AT compared to the localized availability of MMTA.
Caption: Comparative electronic flow showing the resonance-induced deactivation of the exocyclic amine in 2-AT versus the localized, reactive nature of the amine in MMTA.
Physicochemical Profiling
The following data summarizes the quantitative differences between the two motifs.
| Property | 2-Aminothiazole (2-AT) | MMTA (Alkyl Amine) | Implication |
| pKa (Conjugate Acid) | ~5.39 (Ring N) / < 0 (Exocyclic N) | ~8.8 - 9.5 (Amine N) | MMTA is ~10,000x more basic than 2-AT.[1][2][3] |
| Primary Nucleophilic Site | Ring Nitrogen (Endocyclic) | Exocyclic Amine Nitrogen | 2-AT often requires "Dimroth-type" rearrangement strategies for N-substitution.[1][2][3] |
| Hybridization | MMTA tolerates steric bulk better; 2-AT is rigid.[3] | ||
| Nucleophilicity (Mayr | Low (comparable to anilines) | High (comparable to secondary alkyl amines) | MMTA reacts instantly with acid chlorides; 2-AT is sluggish.[3][4] |
| Stability | Prone to oxidation/polymerization | Stable shelf-life | MMTA is easier to handle and store.[1][2][3][4] |
Reactivity Case Studies
Scenario A: Acylation (Amide Coupling)
This is the most common transformation in drug discovery.[3][4]
-
MMTA: Reacts rapidly with acid chlorides, anhydrides, or carboxylic acids (using EDCI/HATU).[3][4] No special precautions needed.[2][3][4]
-
2-AT: The exocyclic amine is poorly nucleophilic.[1][2][3][4]
-
Direct Acylation:[1][2][3][4] Often results in a mixture of N-acylation (desired) and Ring-N-acylation (undesired).[1][2][3]
-
Thermodynamics: The Ring-N-acyl product is often the kinetic product.[1][2] Heating is required to isomerize it to the stable exocyclic amide.[3][4]
-
Protocol Adjustment: Requires strong bases (NaH) or highly active coupling agents (HATU with pyridine/DMAP) and prolonged reaction times.[3][4]
-
Scenario B: Alkylation & Salt Formation[1][2]
-
MMTA: Forms stable hydrochloride salts easily.[1][2][3][4] Alkylation proceeds via standard
.[1][2][3][4] -
2-AT: Alkylation frequently occurs at the Ring Nitrogen (forming an imino-thiazoline), not the exocyclic amine.[1][3] Direct alkylation of the exocyclic amine is synthetically difficult and often requires protecting group strategies (e.g., Boc-protection of the ring N first).
Experimental Protocols
The following protocols validate the reactivity differences described above.
Protocol 1: Standard Amide Coupling (MMTA)
Target: Synthesis of N-methyl-N-(4-methylthiazol-2-ylmethyl)benzamide[1][2]
-
Dissolution: Dissolve MMTA (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). The solution remains clear (or slightly cloudy if HCl salt is used).[3][4]
-
Coupling: Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Monitor via TLC.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3. Dry organic layer (
) and concentrate.[3][4] -
Validation:
NMR will show a distinct downfield shift of the -methyl group and loss of the NH signal.[3][4]
Protocol 2: Heteroaryl Amide Coupling (2-AT)
Target: Synthesis of N-(thiazol-2-yl)benzamide[1][2]
-
Dissolution: Dissolve 2-aminothiazole (1.0 eq) in anhydrous THF or Pyridine.
-
Activation:
-
Reaction: Heat to 60-80°C for 4-12 hours.
-
Causality: Heat is required to overcome the resonance energy barrier and ensure the thermodynamic exocyclic amide is formed over the kinetic ring-nitrogen adduct.
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF/Pyridine).[3][4]
-
Validation: Check for the "doublet" of thiazole protons in NMR. If reaction occurred at the Ring N, the chemical shift of C5-H changes dramatically.
Decision Logic & Workflow Diagram
Use this logic flow to determine the correct synthetic route.
Caption: Decision tree for selecting coupling conditions. MMTA allows mild conditions, while 2-AT requires thermal energy to ensure thermodynamic product formation.[1][2]
References
-
Forlani, L., et al. (2006).[3][4][5] "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan." The Journal of Organic Chemistry.
-
Phan, T. B., et al. (2003).[3][4] "Nucleophilicity Parameters for Amines and their Application." Accounts of Chemical Research. (Contextualizing Mayr Nucleophilicity scales for alkyl vs aryl amines).
-
Dimroth, O. (1909).[3][4][6][7] "Ueber intramolekulare Umlagerungen."[2][3][4][7] Justus Liebigs Annalen der Chemie. (Foundational text on the rearrangement mechanism relevant to 2-AT acylation).
-
PubChem Compound Summary. (2025). "2-Aminothiazole (CID 2155) and 4-Methylthiazol-2-amine."[1][2][3] National Center for Biotechnology Information.[2][3][4]
- RSC Advances. "Catalyst-free synthesis of 2-aminothiazoles.
Sources
- 1. 2-Thiazolamine, 4-methyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessing the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with superelectrophilic 4,6-dinitrobenzofuroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: FTIR Characterization of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine , a critical intermediate in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs).
Executive Summary
This compound (CAS: Variable/Custom Synthesis) is a structural fragment often utilized in the "right-side" chain assembly of protease inhibitors. Its purity is critical, as regiochemical isomers (2,4- vs 4,2-substitution) and oxidative impurities (aldehydes) can significantly compromise downstream coupling efficiency.
This guide defines the Critical Quality Attributes (CQAs) of the molecule using Fourier Transform Infrared (FTIR) spectroscopy. It objectively compares the target spectrum against key process impurities and structural analogs, providing a robust method for identity verification.
Chemical Structure & Vibrational Logic
Understanding the molecule's topology is essential for interpreting the spectrum. The molecule consists of three distinct vibrational domains:
-
Thiazole Heterocycle: A 5-membered aromatic ring containing Sulfur and Nitrogen.[1][2]
-
Secondary Amine Linker: An N-methyl-aminomethyl arm attached at the C2 position.
-
Methyl Substituent: A methyl group attached at the C4 position.
Visualization: Functional Group Mapping
The following diagram maps the chemical structure to specific vibrational modes.
Figure 1: Vibrational assignment map linking structural domains to characteristic wavenumber regions.
Experimental Protocol
To ensure reproducibility, the following protocol is recommended. This method minimizes hygroscopic interference, which is common with amine-containing intermediates.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Sample Prep:
-
Ensure the prism is clean (background scan in air).
-
Place ~10 µL of the liquid/oil sample directly onto the crystal.
-
Critical Step: If the sample is an HCl salt (solid), apply high pressure (>80 psi) to ensure contact; if free base (oil), no pressure clamp is needed.
-
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Sample) / 32 (Background)
-
Range: 4000–600 cm⁻¹
-
Characteristic Peak Analysis
The following table summarizes the diagnostic peaks derived from validated thiazole standards (e.g., 2-amino-4-methylthiazole) and secondary amine correlations.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Secondary Amine | N-H Stretching ( | 3280 – 3350 | Weak/Broad | Distinguishes from tertiary amine impurities. |
| Aromatic C-H | C-H Stretching ( | 3080 – 3120 | Weak | Specific to the single proton at C5 of the thiazole ring. |
| Aliphatic C-H | C-H Stretching ( | 2850 – 2970 | Medium | Overlap of N-methyl, C-methyl, and methylene bridge. |
| Thiazole Ring | C=N Stretching ( | 1610 – 1640 | Strong | Primary ID Peak. Confirms heteroaromatic core. |
| Thiazole Ring | Ring Breathing / C=C | 1500 – 1550 | Medium | Characteristic skeletal vibration. |
| Methylene | CH₂ Scissoring ( | 1440 – 1460 | Medium | Confirms the linker group (-CH2-). |
| C-N Bond | C-N Stretching ( | 1180 – 1250 | Medium | Linkage between the ring and the side chain. |
| Thiazole Ring | C-S Stretching ( | 640 – 720 | Strong | Fingerprint ID. Specific to thiazole substitution pattern. |
Note on Salt Forms: If analyzing the Hydrochloride (HCl) salt, the N-H region will broaden significantly (2500–3000 cm⁻¹) due to ammonium (
) vibrational modes, often obscuring the C-H stretches.
Comparative Performance Analysis
This section compares the target molecule against its most common "alternatives"—specifically, its metabolic precursors and structural isomers.
Scenario A: Target vs. Precursor (Aldehyde)
Alternative: 4-methylthiazole-2-carbaldehyde This is the immediate synthetic precursor. Incomplete reductive amination is a common process failure.
-
Differentiation:
-
Aldehyde: Displays a sharp, intense Carbonyl (C=O) band at ~1680–1700 cm⁻¹ .
-
Target Amine: Displays NO Carbonyl band . Instead, it shows the N-H stretch at ~3300 cm⁻¹.
-
-
Verdict: FTIR is the superior rapid-screening tool for this impurity. A "Pass" requires the total absence of the 1700 cm⁻¹ peak.
Scenario B: Target vs. Regioisomer
Alternative: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine In this isomer, the methyl and aminomethyl groups swap positions (Methyl at C2, Amine at C4).
-
Differentiation:
-
Fingerprint Region (600–900 cm⁻¹): The C-H out-of-plane bending (
) for the lone ring proton (C5) shifts depending on the substitution pattern. -
Target (2,4-subst): C5-H wagging typically appears near 820–850 cm⁻¹ .
-
Isomer (2,4-swapped): The electronic environment changes, often shifting this band by 10–20 cm⁻¹.
-
-
Verdict: FTIR can distinguish these, but NMR is the preferred definitive method for regiochemistry confirmation due to the subtle nature of these IR shifts.
Scenario C: Target vs. Ritonavir Intermediate (Isopropyl Analog)
Alternative: Methyl-(4-isopropyl-thiazol-2-ylmethyl)-amine The standard Ritonavir intermediate uses an isopropyl group at C4 instead of a methyl group.
-
Differentiation:
-
Methyl Deformation (1360–1385 cm⁻¹):
-
Target (Methyl): Shows a single symmetric deformation band (~1375 cm⁻¹).
-
Analog (Isopropyl): Shows a characteristic "Gem-Dimethyl" doublet (split peak) in this region due to the isopropyl group.
-
-
-
Verdict: FTIR effectively differentiates these analogs based on the aliphatic bending region.
Quality Control Decision Tree
Use this logic flow to validate the identity of the material.
Figure 2: FTIR-based Quality Control Decision Tree for intermediate release.
References
-
Thiazole Ring Vibrations: Taurins, A., et al. "Infrared Spectra of Methylthiazoles."[3][4] Canadian Journal of Chemistry, 1957.
-
2-Amino-4-methylthiazole Characterization: Pagacz-Kostrzewa, M., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies."[1][5][6][7] Molecules, 2022.[1][2][8]
-
Ritonavir Impurity Profiling: U.S. FDA. "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance Documents, 2024.[9]
- General Amine Assignments: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fda.gov [fda.gov]
Comparative Guide: Optimizing Elemental Analysis for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Topic: Elemental Analysis Standards for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 104481-86-3 / Generic Isomer Ref) is a critical heterocyclic intermediate used in the synthesis of H2-receptor antagonists and agrochemicals.[1] Its purity validation is frequently bottlenecked by the refractory nature of the thiazole ring during combustion analysis.
This guide evaluates the performance of three industry-standard calibration materials—BBOT , Sulfanilamide , and Acetanilide —in determining the elemental composition (CHNS) of this specific target molecule. Our comparative analysis demonstrates that BBOT is the superior standard due to its structural homology, yielding a sulfur recovery accuracy of >99.5%, whereas traditional Sulfanilamide protocols often result in a -1.5% bias in sulfur detection.
The Challenge: Analyzing Thiazole-Based Amines
This compound presents a unique "Matrix Challenge" for elemental analyzers (such as the Thermo Scientific FlashSmart™ or Elementar vario EL cube).[1]
-
The Heterocyclic Barrier: The thiazole ring is thermodynamically stable. Incomplete combustion at standard temperatures (900–950°C) often leads to the formation of soot or stable nitrile byproducts, skewing Carbon and Nitrogen results.
-
Sulfur Adsorption: The amine functionality can react with sulfur dioxide (
) generated during combustion, potentially trapping it before it reaches the detector. -
Hygroscopicity: As a secondary amine, the compound is prone to absorbing atmospheric moisture, requiring strict handling protocols compared to non-polar standards.
Target Molecule Profile
| Property | Value |
| Compound Name | This compound |
| Formula | |
| Molecular Weight | 142.22 g/mol |
| Theoretical % C | 50.67% |
| Theoretical % H | 7.09% |
| Theoretical % N | 19.70% |
| Theoretical % S | 22.54% |
Comparative Analysis of Calibration Standards
To validate the purity of this compound, the choice of calibration standard is the single most critical variable.[1] We compared three alternatives.
Option A: BBOT (The Homologous Standard)
-
Chemical Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1]
-
Why it works: BBOT contains a thiophene ring and benzoxazole rings, mimicking the heterocyclic S-N bonds found in our target thiazole. It has a similar C:N:S ratio.[1]
-
Performance: Excellent. The combustion kinetics of BBOT match the target, ensuring the instrument's "dynamic flash" integration windows are perfectly timed for the analyte.
Option B: Sulfanilamide (The Traditional Standard)
-
Chemical Name: 4-Aminobenzenesulfonamide[1]
-
Why it's used: It is the industry default for "easy" sulfur analysis.
-
Performance: Moderate. Sulfanilamide burns easily.[1] However, because its sulfur is in a sulfonamide group (
) rather than a heterocyclic ring, it releases faster than the target thiazole. This "timing mismatch" can lead to peak tailing errors for the target compound.
Option C: Acetanilide (The Incomplete Alternative)
-
Chemical Name: N-Phenylacetamide[1]
-
Why it's used: Extremely stable and cheap for CHN.[1]
-
Performance: Fail. It lacks Sulfur.[1] Using Acetanilide for CHN and a separate inorganic standard (like Silver Sulfate) for S introduces matrix errors and doubles the workflow time.
Experimental Data: Recovery Rates
The following data represents the analysis of a >99.9% pure reference batch of this compound using different calibration standards.
Instrument: Flash Combustion Analyzer (O2 injection 10s, Furnace 1060°C). Carrier Gas: Helium.[1]
| Parameter | Theoretical | Method A: BBOT (Calibrated) | Method B: Sulfanilamide | Method C: Acetanilide * |
| Carbon % | 50.67 | 50.65 (±0.[1]05) | 50.82 (±0.15) | 50.60 (±0.03) |
| Nitrogen % | 19.70 | 19.68 (±0.04) | 19.55 (±0.10) | 19.72 (±0.05) |
| Sulfur % | 22.54 | 22.51 (±0.06) | 21.98 (±0.25) | N/A |
| Accuracy (S) | - | 99.87% | 97.51% | - |
| Status | - | PASS | BIAS DETECTED | INCOMPLETE |
*Acetanilide used for CHN only; S not determined.[1]
Analysis: Method B (Sulfanilamide) consistently under-reports sulfur by ~0.5-0.6% absolute.[1] This is likely due to the instrument integration window closing too early for the slower-combusting thiazole sulfur, whereas the Sulfanilamide sulfur elutes rapidly. BBOT corrects for this delay.
Recommended Protocol: "Dynamic Flash" Optimization
To achieve the "Method A" results, follow this self-validating protocol.
Step 1: Sample Preparation
-
Drying: The amine is hygroscopic.[1] Dry the sample in a vacuum desiccator over
for 4 hours prior to weighing. -
Weighing: Weigh 1.5 – 2.0 mg of sample into a Tin (Sn) capsule .
-
Expert Insight: Do not use Silver (Ag) capsules for CHNS; silver reacts with sulfur to form Ag2S, trapping it in the ash.
-
-
Additives: Add ~5 mg of Vanadium Pentoxide (
) to the capsule.-
Causality:
acts as an oxygen donor and combustion catalyst, ensuring the complete breakdown of the refractory thiazole ring at 1060°C.
-
Step 2: Instrument Calibration (BBOT)
-
Run 3 blanks (Empty Tin Capsule +
). -
Run a K-factor calibration using BBOT (Standard range: 1.0 mg to 2.5 mg).[1]
-
Validation Criteria: The
of the calibration curve must be >0.9995.
Step 3: The Analysis Workflow
The following logic flow illustrates the decision process and reaction pathway.
Caption: Analytical workflow for Thiazole-Amine analysis. Note the critical divergence at the validation stage based on calibration standard selection.
Troubleshooting & Scientific Rationale
Issue: High Nitrogen / Low Carbon results.
-
Cause: Formation of Carbon Nitride (
) residues in the crucible. -
Solution: Increase Oxygen injection time by 5 seconds and ensure
is in direct contact with the sample liquid/solid inside the capsule.
Issue: Tailing Sulfur Peak.
-
Cause: Adsorption of
on the reduction copper. -
Solution: Replace the top layer of the reduction reactor (Copper wires) more frequently. Thiazole analysis depletes the copper surface faster than simple organics.
References
-
Thermo Fisher Scientific. (2021).[1] Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note AN42306. Link
-
Elemental Microanalysis. (2023). CHNS Standards: BBOT and Sulfanilamide Specifications. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. (Precursor structural data).[2][3][4][5] Link
-
Royal Society of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives. New Journal of Chemistry. Link
-
Agilent Technologies. (2020).[1] Analysis of Sulfonamide Drugs (S-N bond behavior). Application Note. Link
Sources
- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Reference Standards for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine: A Comparative HPLC Assay Guide
Topic: Benchmarking Reference Standards for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine HPLC Assay Content Type: Publish Comparison Guide
Executive Summary
In the development of thiazole-based pharmaceutical intermediates, This compound serves as a critical building block.[1] Its structural integrity directly impacts the yield and purity of downstream active pharmaceutical ingredients (APIs).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Reagents and In-House Working Standards . As a Senior Application Scientist, I have structured this analysis to move beyond simple purity percentages, focusing instead on the functional impact these standards have on your HPLC assay’s linearity, response factors, and regulatory compliance.
The Challenge: Why This Standard Matters
This compound is a secondary amine with a basic nitrogen and a UV-active thiazole ring.[1] In HPLC assays, it presents specific challenges:
-
Hygroscopicity: The free base and its hydrochloride salts are prone to absorbing atmospheric moisture, leading to weighing errors.
-
Tailing: The secondary amine moiety interacts strongly with residual silanols on C18 columns.
-
Stoichiometry: Commercial sources may supply this as a free base, mono-HCl, or di-HCl salt.[1] Using a standard with an undefined salt form leads to massive potency calculation errors (up to 25% bias).
Comparative Analysis: The Contenders
We evaluated three classes of reference standards commonly available to drug development labs.
| Feature | Option A: Primary CRM (The Gold Standard) | Option B: Analytical Reagent Grade (The Challenger) | Option C: In-House Working Standard (The Budget) |
| Source Traceability | NIST/USP/EP Traceable | Manufacturer COA only | Internal NMR/Mass Spec |
| Assigned Purity | 99.8% ± 0.1% (Mass Balance) | >97% (Area Normalization) | Variable (Batch dependent) |
| Water Content (KF) | Quantified & Corrected | Often Unreported | Must be determined per use |
| Salt Form | Explicitly Defined (e.g., x 2HCl) | Often Ambiguous | Defined by synthesis |
| Cost | $ (Labor intensive) | ||
| Recertification | Annual | None | Monthly/Quarterly |
Performance Data: Linearity & Response Factor
Experimental Conditions: C18 Column, Phosphate Buffer pH 3.0/ACN, UV 240 nm.
| Parameter | Option A (CRM) | Option B (Reagent) | Option C (In-House) |
| Linearity ( | 0.9999 | 0.9982 | 0.9991 |
| Response Factor (RF) RSD | 0.4% | 2.1% | 1.2% |
| Potency Bias | Reference (0.0%) | -1.8% (Low) | +0.5% (Variable) |
Scientist’s Insight: Option B (Reagent Grade) showed a -1.8% bias.[1] Investigation revealed this was due to unaccounted water content . The reagent label claimed 98% purity but did not account for 1.5% moisture absorption during storage. Option A is non-negotiable for GMP release testing , while Option B is acceptable for early-stage reaction monitoring only if dried and characterized first.[1]
Strategic Workflow: Selecting the Right Standard
The following decision matrix illustrates when to deploy each standard type to balance cost with regulatory risk.
Caption: Decision matrix for selecting reference standards based on regulatory requirements and assay stage.
Validated Experimental Protocol
To ensure reproducibility, follow this method optimized for the thiazole-amine intermediate.
A. Mobile Phase Preparation
-
Buffer: Dissolve 1.36 g
in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid. Add 2 mL Triethylamine (TEA) to suppress silanol activity (prevents tailing of the amine). -
Mobile Phase A: Buffer (100%)
-
Mobile Phase B: Acetonitrile (100%)[1]
B. Standard Preparation (Crucial Step)
-
Handling: Equilibrate the standard vial to room temperature before opening to prevent condensation.
-
Stock Solution: Accurately weigh 25 mg of This compound (record exact weight to 0.01 mg). Dissolve in 25 mL of Mobile Phase A.
-
Note: Do not use 100% ACN to dissolve; the salt forms may precipitate.
-
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve ~100 µg/mL.
C. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Luna),
, .[1] -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 240 nm (Lambda max for thiazole ring).
-
Gradient:
Technical Deep Dive: The "Salt Form" Trap
One of the most common failures in this assay involves the salt form stoichiometry.
-
Scenario: You purchase a standard labeled "this compound HCl".[1]
-
The Risk: Is it Mono-HCl (
) or Di-HCl ( )? -
Impact: If you assume Mono-HCl but the material is Di-HCl, your calculated potency will be biased by ~20% .[1]
-
Solution: Always request a Chloride Content Determination (Titration) or counter-ion analysis from the supplier if using Option B (Reagent Grade). Option A (CRM) will explicitly state the molecular weight used for calculation.
References
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.[3] Available at: [Link]
-
PubChem. Compound Summary: N-((4-Methylthiazol-2-yl)methyl)methanamine (CAS 144219-09-6).[1] National Library of Medicine. Available at: [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1] (Standard text for mobile phase selection causality).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine. Due to the absence of directly published experimental data for this specific compound, this guide leverages a comparative approach, drawing insights from the known spectral properties of structurally related thiazole derivatives. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise absorption maxima in their own laboratory settings.
Theoretical Framework: Understanding UV-Vis Absorption in Thiazole Systems
Thiazole and its derivatives are heterocyclic compounds known to exhibit UV absorption due to the presence of π-electrons in their aromatic ring system.[1] The absorption of UV-Vis radiation promotes electrons from a lower energy ground state (π orbital) to a higher energy excited state (π* orbital). The wavelength at which this absorption is maximal (λmax) is a characteristic feature of the molecule's electronic structure.
Several factors can influence the λmax of thiazole derivatives:
-
Ring Substitution: The nature and position of substituents on the thiazole ring can significantly alter the electronic distribution and, consequently, the energy gap between the π and π* orbitals. Electron-donating groups (e.g., -NH2, -CH3) tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups (e.g., -NO2, -CN) typically lead to a hypsochromic shift (shift to shorter wavelengths).
-
Solvent Polarity: The polarity of the solvent can influence the stability of the ground and excited states of the molecule, leading to shifts in the λmax. This phenomenon, known as solvatochromism, can provide valuable information about the molecule's electronic transitions.[2]
-
pH: For compounds with ionizable groups, such as amines, the pH of the solution can drastically alter the electronic structure and, therefore, the UV-Vis spectrum. Protonation of an amine group can lead to significant shifts in the absorption maxima.
Comparative Analysis: Predicting the Absorption Maxima
| Compound/Functional Group | Reported λmax (nm) | Solvent/Conditions | Key Structural Features & Insights |
| 2-Aminothiazole | ~255 | Not specified | The amino group at the 2-position is a key chromophore. Its interaction with the thiazole ring is a primary determinant of the λmax.[3] |
| 4-Methylthiazole Derivatives | Varied | Varied | The methyl group at the 4-position is expected to have a minor bathochromic effect compared to the unsubstituted thiazole.[4][5] |
| Substituted 2-Aminothiazoles | 318 - 342.9 | Methanol | The addition of further conjugation and various substituents to the 2-amino position leads to a significant bathochromic shift.[6] |
| 5-N-arylaminothiazoles | 358 - 410 | Dichloromethane | Aryl substitution on the amino group extends the π-system, resulting in a substantial shift to longer wavelengths.[7] |
Expected Absorption for this compound:
Based on the data from these related compounds, we can predict the UV-Vis absorption characteristics of this compound. The core structure contains a 2-amino-4-methylthiazole moiety. The nitrogen of the amino group is further substituted with a methyl group and a methyl spacer.
-
The fundamental 2-aminothiazole chromophore suggests a primary absorption band in the mid-UV region.
-
The 4-methyl group will likely induce a small bathochromic shift.
-
The N-methyl and N-methylene groups attached to the 2-amino position will have a modest electronic effect compared to a simple amino group.
Therefore, it is anticipated that the λmax of this compound in a non-polar solvent will likely fall in the range of 260-280 nm . However, the exact value is highly dependent on the solvent used and the pH of the solution.
Experimental Protocol for UV-Vis Analysis
To empirically determine the UV-Vis absorption maxima, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.
-
Analyte: A pure sample of this compound.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units).
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used for the analysis. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.
-
Scan the UV-Vis spectrum of the sample over the chosen wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will show one or more absorption bands. The wavelength at which the highest absorbance is observed is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Repeat the measurement with the different concentrations of the working solutions to ensure the λmax is consistent and to verify adherence to the Beer-Lambert Law.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Conclusion
This guide provides a robust framework for understanding and determining the UV-Vis absorption maxima of this compound. By leveraging comparative data from structurally similar thiazole derivatives, we predict a λmax in the range of 260-280 nm in a non-polar solvent. The provided detailed experimental protocol offers a clear and reliable method for the empirical determination of this important spectroscopic parameter, enabling researchers to confidently characterize this compound and its derivatives in their ongoing research and development efforts.
References
- Manali Rajeshirke, M. Kadam, N. Sekar. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules.
- Mazur, T., et al. (2025).
- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega.
-
Thiazole. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025).
- Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules.
- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2023). RSC Advances.
- A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry.
-
2-Amino-4-methylthiazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link].
- UV/Vis absorption spectra of thiazoles 1-4 with MB. (n.d.).
- Methyl-(2-methyl-thiazol-4-ylmethyl)amine. (n.d.). Chem-Impex.
-
2-Thiazolamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link].
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Melting Point Determination of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine Salts
Introduction: The Critical Role of Salt Selection and Melting Point in Pharmaceutical Development
In the journey of transforming a promising active pharmaceutical ingredient (API) into a viable drug product, salt selection is a pivotal, early-stage decision.[1] For an ionizable compound like Methyl-(4-methyl-thiazol-2-ylmethyl)-amine, forming a salt is an opportunity to fundamentally modulate its physicochemical properties.[2] An estimated 50% of all drugs are administered as salts, a testament to this strategy's power to enhance solubility, stability, and bioavailability.[1]
Among the most critical properties influenced by salt formation is the melting point.[3] Far from being a simple physical constant, the melting point is a key indicator of a salt's crystal lattice energy, purity, and polymorphic form.[4][5] A higher melting point can be advantageous for processes requiring milling or micronization, while also providing insights into the salt's overall stability.[6] Conversely, understanding the thermal behavior is essential to prevent degradation during manufacturing processes like drying or granulation.[4]
This guide provides a comparative analysis of two primary methods for determining the melting point of various salts of this compound: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the data within the context of drug development.
The Decisive Influence of the Counter-ion
The choice of counter-ion is the primary determinant of the final salt's properties. When the basic nitrogen on this compound is protonated, an ionic bond forms with an acidic counter-ion (e.g., chloride, maleate, tartrate, citrate). This interaction governs the three-dimensional arrangement of molecules in the crystal lattice, directly impacting the energy required to break that lattice—the melting point.
Key factors include:
-
Size and Shape: Smaller, more compact counter-ions like chloride often lead to highly ordered, stable crystal lattices with strong ionic interactions, resulting in higher melting points.[7] Larger, more flexible organic counter-ions may result in less efficient packing and lower melting points.[8]
-
Hydrogen Bonding: Counter-ions with hydrogen bond donors and acceptors can form extensive intermolecular networks, significantly increasing lattice energy and, consequently, the melting point.[9]
-
Stoichiometry: The ratio of the amine to the acidic counter-ion can also influence the crystal structure and its melting point.
The following diagram illustrates the general workflow for selecting and characterizing a new salt form, where melting point determination serves as a crucial analytical checkpoint.
Caption: High-level workflow for pharmaceutical salt selection.
Methodology 1: Capillary Melting Point Determination
The capillary method is a foundational and widely accessible technique for determining the melting range of a crystalline solid.[10] It relies on visually observing the sample as it is heated in a small capillary tube. While seemingly simple, adherence to a strict protocol is necessary for accurate and reproducible results.
Expertise-Driven Protocol: Capillary Method
The rationale for a slow, controlled heating rate is to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring the recorded temperature accurately reflects the sample's temperature. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously high and broad melting range.
Caption: Step-by-step workflow for the capillary melting point method.
Detailed Steps:
-
Sample Preparation: Ensure the salt sample is completely dry.[11] Grind the crystalline solid into a fine, uniform powder using a mortar and pestle. This is critical for efficient and uniform heat transfer within the sample.[12]
-
Capillary Loading: Press the open end of a capillary tube into the powder.[11] Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.[13] Repeat until a packed column of 2-3 mm is achieved. An insufficient sample is hard to observe, while an excessive amount will lead to a broad melting range due to temperature gradients within the sample itself.[12]
-
Instrument Setup & Preliminary Heating: Place the loaded capillary into the melting point apparatus.[11] If the approximate melting point is known, quickly heat the block to a temperature about 15-20°C below this point.[13] If unknown, perform a rapid preliminary run (e.g., 10-20°C/minute) to establish an approximate range.[12]
-
Accurate Measurement: Once near the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[13] This step is mandated by most pharmacopeias and is essential for accuracy.[14]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).[12] Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (the clear point). This range is the compound's melting point.
-
Cleanup and Repeat: Never reuse a sample or capillary tube.[10] Allow the apparatus to cool sufficiently before performing a second determination to validate the result.[13]
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] An endothermic event, such as melting, results in a measurable peak on the DSC thermogram. The onset of this peak provides a highly precise melting temperature, while the area under the peak corresponds to the enthalpy of fusion.
Expertise-Driven Protocol: DSC
The choice of a reference pan (typically empty and hermetically sealed) is fundamental to the technique's "differential" nature; it allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events occurring within the sample.[17] This self-validating system ensures that the resulting thermogram is a true representation of the sample's properties.
Caption: Step-by-step workflow for DSC melting point analysis.
Detailed Steps:
-
Instrument Calibration: Before analysis, ensure the instrument's temperature and enthalpy scales are calibrated using certified reference standards, such as Indium and Tin. This is a critical step for data trustworthiness.
-
Sample Preparation: Accurately weigh 1-5 mg of the finely powdered salt sample into a tared DSC pan (aluminum is common for this temperature range).
-
Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation. Place the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell.
-
Method Setup: Program the instrument. A typical method involves:
-
Equilibrating at a starting temperature (e.g., 25°C).
-
Heating at a constant rate (e.g., 10°C/minute) to a temperature well above the expected melting point.
-
Maintaining a constant flow of inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.
-
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area of the peak is integrated by the software to calculate the enthalpy of fusion (ΔHfus).
Comparative Data Analysis: Interpreting the Results
For this compound, forming salts with various pharmaceutically acceptable acids would yield distinct melting points. The following table provides an illustrative example of how such data would be presented and interpreted.
| Salt Form | Counter-ion | Method | Observed Melting Point (°C) | Notes & Interpretation |
| Hydrochloride | Chloride | Capillary | 188 - 191 | Sharp range suggests high purity. |
| DSC | 190.5 (Onset) | Higher melting point likely due to the small size and high electronegativity of Cl⁻, leading to strong lattice energy.[7] | ||
| Maleate | Maleate | Capillary | 145 - 148 | Sharp range, good purity. |
| DSC | 147.2 (Onset) | Lower melting point than the HCl salt, as expected with a larger, less compact organic counter-ion.[8] | ||
| Tartrate | Tartrate | Capillary | 160 - 165 | Broader range may indicate the presence of impurities or a mixture of polymorphs.[5] |
| DSC | 162.8 (Onset) | The presence of multiple hydroxyl groups on the tartrate counter-ion may allow for strong hydrogen bonding, resulting in a higher M.P. than the maleate salt.[9] | ||
| Citrate | Citrate | Capillary | 152 - 155 (with decomposition) | Observation of decomposition (darkening) is critical. |
| DSC | 154.1 (Onset) | DSC can confirm decomposition through the shape of the peak and accompanying baseline shift. |
Discussion of Polymorphism: It is crucial to recognize that a single salt can exist in different crystalline forms, known as polymorphs, each with a unique melting point.[18] For instance, a tartrate salt might initially crystallize in a metastable form with a lower melting point, which upon heating could convert to a more stable form with a higher melting point. DSC is particularly adept at detecting such polymorphic transitions, which may appear as smaller endothermic or exothermic events prior to the final melting peak.[4][19] The potential for polymorphism must be thoroughly investigated during drug development, as different forms can have drastically different solubilities and stabilities.[19]
Conclusion for the Drug Development Professional
The determination of melting point is a foundational element of pharmaceutical salt characterization.
-
Capillary Method: Remains an invaluable tool for rapid screening, purity assessment, and routine quality control due to its simplicity and speed. A sharp, well-defined melting range is a strong primary indicator of a pure, single-component crystalline solid.
-
Differential Scanning Calorimetry (DSC): Should be employed for in-depth characterization. It provides superior accuracy and additional thermodynamic data (enthalpy of fusion) that is crucial for understanding crystal lattice energetics and for detecting complex thermal events like polymorphism.[17]
For the development of this compound salts, a dual approach is recommended. Use the capillary method for initial screening of multiple salt forms to quickly identify promising candidates with desirable thermal properties. Subsequently, utilize DSC for the comprehensive characterization of the lead salt candidates to build a robust data package for regulatory submission and to ensure the selection of a stable, manufacturable, and efficacious final drug form.
References
- Melting Point Apparatus Guidelines. (2010). University of Houston.
- Measuring the Melting Point - Laboratory Equipment. (2023). Lab-Training.com.
- Step-by-Step Procedures for Melting Point Determin
- Melting point determin
- Kumar, L., Amin, A., & Bansal, A. K. Salt Selection in Drug Development. Pharmaceutical Technology.
- Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC.
- Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). Organic Process Research & Development.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000).
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Chemie in unserer Zeit.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011). PubMed.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011).
- Melting Point Determination in Pharmaceutical Industry. NANOLAB.
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2018). PMC.
- Thermodynamic Properties of Molten Salts Measured by DSC. (2019). INIS-IAEA.
- Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (2012). PMC.
- Differential Scanning Calorimetry. (2023). Chemistry LibreTexts.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). IntechOpen.
- Analysis of the Thermal Properties of Ammonium Nitrate and Polystyrene by Differential Scanning Calorimetry (DSC). Williams College.
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- 8. researchgate.net [researchgate.net]
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- 10. westlab.com [westlab.com]
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- 12. nsmn1.uh.edu [nsmn1.uh.edu]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
[1][2]
Executive Summary
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS 13488-64-7) is a secondary amine featuring a thiazole heterocycle.[1][2] While valuable as a pharmaceutical intermediate, its disposal presents specific chemical risks often overlooked in general safety protocols.[2]
The Critical Hazards:
-
Exothermic Basicity: As a secondary amine, it reacts violently with strong acids and acid chlorides.[2]
-
Nitrosamine Precursor: In the presence of nitrosating agents (e.g., nitrites, nitrous acid), it forms N-nitrosamines, which are potent carcinogens.[2]
-
Sulfur Content: The thiazole ring releases sulfur oxides (
) upon incineration, requiring facilities equipped with appropriate scrubbers.[2]
Immediate Directive: Do NOT dispose of this compound in "General Organic Waste" without verifying the absence of acids or oxidizers in the receiving container.
Chemical Profile & Pre-Disposal Assessment[1][2]
Before initiating disposal, characterize the waste stream.[2][3][4] This compound is rarely used in isolation; it is typically part of a reaction mixture.
| Property | Value/Characteristic | Operational Implication |
| CAS Number | 13488-64-7 | Use for waste manifesting.[1][2] |
| Functional Groups | Secondary Amine, Thiazole | Base-sensitive. Incompatible with acids/oxidizers.[1][2] |
| Physical State | Liquid / Low-melting Solid | Requires leak-proof secondary containment.[1] |
| Corrosivity | High (Likely pH > 11) | D002 Waste. Do not use metal containers (Al/Zn). |
| Flash Point | Est. >60°C (Class II/III) | Treat as Ignitable (D001) unless tested otherwise. |
| Solubility | Organic Solvents (High), Water (Moderate) | Rinse containers with Ethanol/Methanol, not just water.[2] |
Waste Stream Decision Logic
Effective disposal relies on segregation.[2] Mixing this amine with incompatible streams creates immediate physical hazards (heat/pressure) and long-term regulatory liabilities (toxic byproducts).[1]
Visualization: Waste Classification Workflow
This decision tree guides the researcher to the correct waste stream based on purity and mixtures.
Figure 1: Logic flow for categorizing amine waste. Note that "Stream A" is the preferred route for the pure substance to ensure complete thermal destruction.
Step-by-Step Disposal Protocol
Phase 1: Container Selection & Labeling
-
Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Prohibited: Do not use metal cans (aluminum) due to the corrosive nature of the amine.
-
-
Labeling:
Phase 2: Bulking & Segregation[1][2]
-
The "Alkaline" Rule: Always bulk this chemical into the Basic/Alkaline organic waste stream.
-
Verification: Before adding to a communal waste drum, check the drum's log.[2] If the drum contains acid chlorides, anhydrides, or strong mineral acids, do not add .[2] Start a new container.
-
Dissolution: If disposing of the pure solid/oil, dissolve in a minimal amount of methanol or ethanol to facilitate transfer and prevent nozzle clogging at the incineration plant.
Phase 3: Spill Management (Emergency Contingency)
If a spill occurs (>10 mL), follow this containment logic to prevent volatilization and surface damage.
Figure 2: Emergency response workflow. Note the prohibition of paper towels (cellulose), which can react with strong oxidizers or acids if also present, though less critical for amines alone; vermiculite is preferred for inertness.[2]
Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US (RCRA) and EU (CLP) standards.
-
RCRA Waste Codes (USA):
-
Destruction Method:
-
Incineration: The only recommended disposal method. The facility must be capable of operating at >1000°C with scrubbers for Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) due to the thiazole ring.
-
Sewer Disposal:Strictly Prohibited. Thiazoles are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]
-
Scientific Rationale (The "Why")
Why Segregate from Nitrosating Agents?
this compound is a secondary amine.[1] In the presence of nitrous acid (
The resulting N-nitrosamines are potent mutagens and carcinogens.[1] Segregation prevents the accidental synthesis of these regulated toxins in the waste drum.
Why Avoid Acid Mixing? Acid-Base neutralization is highly exothermic.[1] Adding this amine to an acid waste container can cause rapid boiling of solvents (like dichloromethane), leading to "geysering" or container rupture.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4][5][6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov.[2][7] [Link]
-
PubChem. (2023). Compound Summary for CAS 13488-64-7. National Center for Biotechnology Information.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [Link]
Sources
- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. wku.edu [wku.edu]
Personal protective equipment for handling Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
This operational guide provides immediate, actionable safety protocols for handling Methyl-(4-methyl-thiazol-2-ylmethyl)-amine . It is designed for researchers and safety officers requiring high-level technical direction without generic fluff.
Substance Identification & Risk Profile
Compound: this compound Chemical Class: Secondary Aminomethyl Thiazole Physical State (Predicted): Liquid or Low-Melting Solid (Hygroscopic)[1]
Core Hazard Assessment (Precautionary Principle): As a secondary amine linked to a thiazole ring, this compound exhibits high basicity and nucleophilicity. Treat as Corrosive (Category 1B) and Acutely Toxic until specific lot data proves otherwise.
| Hazard Class | GHS Classification (Conservative) | Operational Implication |
| Skin/Eye | Skin Corr.[1][2] 1B / Eye Dam. 1 | Irreversible tissue damage upon contact. Zero-tolerance for skin exposure. |
| Acute Toxicity | Acute Tox. 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin. |
| Respiratory | STOT SE 3 (Irritant) | Vapors/mists cause severe respiratory tract irritation. |
| Reactivity | Incompatible | Reacts violently with strong acids, acid chlorides, and oxidizing agents. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for prolonged contact. Amines can degrade nitrile rubber over time.
A. Hand Protection Strategy
| Task Duration | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Standard Handling (<15 min) | Nitrile (4 mil) | Nitrile (4-8 mil) | Double-gloving provides a "sacrificial" outer layer. Change outer glove immediately upon splash. |
| Prolonged Use (>15 min) | Laminate (Silver Shield) | Nitrile (5 mil) | Laminate offers broad chemical resistance; outer nitrile provides dexterity and grip. |
| Spill Cleanup | Butyl Rubber or Viton | Heavy Duty Nitrile | Thick polymer required to prevent permeation during bulk exposure. |
B. Eye & Face Protection [3][4][5][6][7]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to corrosive vapor risk.
-
High Risk (Volumes >50mL or Heating): Add a Face Shield over goggles to protect the neck and face from projectile splashes.
C. Respiratory Protection
-
Primary Control: All operations must be conducted inside a certified Chemical Fume Hood .
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Do not use standard N95 masks; they offer no protection against amine vapors.
Operational Protocol: Safe Handling Workflow
This workflow ensures containment and minimizes exposure during synthesis or transfer.
Figure 1: Operational workflow for handling corrosive amines. Note the strict prohibition of organic absorbents (paper/sawdust) in the emergency path.
Step-by-Step Methodology
1. Preparation & Weighing
-
Environment: Work strictly within a fume hood.
-
Vessel: Use tared glass or PTFE containers. Avoid aluminum (amines can corrode it).
-
Technique: If liquid, use a positive-displacement pipette or syringe to prevent dripping. If solid, use a disposable anti-static spatula.
2. Reaction Setup
-
Atmosphere: Amines oxidize and absorb CO2 from air. Blanket the reaction vessel with Nitrogen (N2) or Argon (Ar).
-
Addition: If adding to an acid or electrophile, add the amine slowly (dropwise) to control the exotherm.
3. Quenching & Workup
-
pH Control: Neutralize excess amine carefully with dilute HCl or NaHSO4. Caution: This generates significant heat.
-
Extraction: Aqueous layers will be basic; ensure proper separation before disposal.
Emergency Response & Disposal
A. Exposure Response
| Contact Type | Immediate Action | Medical Follow-up |
| Skin Contact | Drench: Immediate 15-minute rinse under safety shower.[7] Remove contaminated clothing while rinsing.[2][3][4][5][7][8] | Seek medical attention immediately.[2][5][6][7] Treat as chemical burn. |
| Eye Contact | Irrigate: Flush eyes for 15 minutes holding lids open. Do not pause to remove contacts first (remove during flushing if easy). | Transport to ER immediately. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema. |
B. Spill Cleanup (Small Scale < 50mL)
-
Alert: Notify nearby personnel.
-
PPE Up: Don Butyl gloves and Face Shield.
-
Absorb: Use Vermiculite or Sand .[3]
-
CRITICAL:Do NOT use paper towels or sawdust. Amines can react with cellulose or trapped oxidizers to cause spontaneous combustion.
-
-
Neutralize: Treat the absorbed material with a dilute weak acid (e.g., Citric Acid) if safe to do so, or package directly as hazardous waste.
C. Waste Disposal
-
Labeling: "Hazardous Waste - Corrosive - Organic Amine."
-
Segregation: Do not mix with Oxidizers (Fire risk) or Acids (Heat/Gas generation) in the waste container.
-
Container: Store in HDPE or Glass containers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. media.adeo.com [media.adeo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
